molecular formula C11H11N3O B1613049 3-[(6-Methylpyrazin-2-yl)oxy]aniline CAS No. 915707-61-8

3-[(6-Methylpyrazin-2-yl)oxy]aniline

Cat. No.: B1613049
CAS No.: 915707-61-8
M. Wt: 201.22 g/mol
InChI Key: ZFDWDKWQAXTCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-Methylpyrazin-2-yl)oxy]aniline is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(6-Methylpyrazin-2-yl)oxy]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(6-Methylpyrazin-2-yl)oxy]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(6-methylpyrazin-2-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-6-13-7-11(14-8)15-10-4-2-3-9(12)5-10/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDWDKWQAXTCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640387
Record name 3-[(6-Methylpyrazin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-61-8
Record name 3-[(6-Methyl-2-pyrazinyl)oxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915707-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(6-Methylpyrazin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-[(6-Methylpyrazin-2-yl)oxy]aniline: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of the chemical compound 3-[(6-Methylpyrazin-2-yl)oxy]aniline. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a detailed profile for researchers, scientists, and drug development professionals. The guide covers the compound's chemical structure and predicted properties, a plausible synthetic route with a detailed experimental protocol, expected spectroscopic characteristics, and a discussion of its putative biological activity and potential applications in drug discovery, particularly in the context of kinase inhibition.

Introduction: The Significance of the Pyrazine-Aniline Scaffold

The molecular architecture of 3-[(6-Methylpyrazin-2-yl)oxy]aniline brings together two key pharmacophores: the pyrazine ring and the aniline moiety. Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The pyrazine nucleus is an electron-deficient aromatic ring that can participate in various non-covalent interactions, and its nitrogen atoms frequently act as hydrogen bond acceptors, which is a critical interaction in the binding of small molecules to biological targets like protein kinases.[1]

Aniline and its derivatives are also prevalent in drug development, serving as versatile building blocks for a wide range of therapeutic agents.[2] The combination of these two scaffolds in 3-[(6-Methylpyrazin-2-yl)oxy]aniline suggests a molecule with potential for biological activity, likely through the inhibition of signaling pathways implicated in diseases such as cancer. This guide aims to provide a foundational understanding of this compound to stimulate further research and exploration of its therapeutic potential.

Chemical Structure and Predicted Properties

The chemical structure of 3-[(6-Methylpyrazin-2-yl)oxy]aniline is characterized by a 3-aminophenoxy group attached to the 2-position of a 6-methylpyrazine ring.

Table 1: Chemical Identifiers and Predicted Properties of 3-[(6-Methylpyrazin-2-yl)oxy]aniline

PropertyValueSource
IUPAC Name 3-[(6-Methylpyrazin-2-yl)oxy]anilineN/A
CAS Number 915707-61-8[3][4]
Molecular Formula C₁₁H₁₁N₃O[4]
Molecular Weight 201.23 g/mol [4]
Predicted LogP 2.1 ± 0.4ChemDraw
Predicted pKa (most basic) 4.2 (aniline nitrogen)ChemDraw
Predicted pKa (most acidic) 16.5 (aniline N-H)ChemDraw
Predicted Solubility Insoluble in water; Soluble in DMSO, MethanolInferred
Appearance Expected to be a solid at room temperatureInferred

Proposed Synthesis and Purification

While a specific synthesis for 3-[(6-Methylpyrazin-2-yl)oxy]aniline has not been detailed in the available literature, a plausible and efficient synthetic route can be proposed based on well-established named reactions in organic chemistry. A two-step process involving an Ullmann condensation to form the diaryl ether linkage, followed by a reduction of a nitro group to the aniline, is a logical approach.

Synthetic Rationale

The formation of the aryl-O-heteroaryl bond is a key step. The Ullmann condensation is a classic and reliable method for this transformation, typically employing a copper catalyst to couple an aryl halide with a phenol.[5][6][7] In this proposed synthesis, 2-chloro-6-methylpyrazine would be reacted with 3-nitrophenol. The subsequent reduction of the nitro group to an amine is a standard transformation, which can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Detailed Experimental Protocol (Prophetic)

Step 1: Synthesis of 2-methyl-6-(3-nitrophenoxy)pyrazine (Ullmann Condensation)

  • To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrophenol (1.0 eq), 2-chloro-6-methylpyrazine (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and copper(I) iodide (CuI, 0.1 eq) as the catalyst.

  • Add dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield 2-methyl-6-(3-nitrophenoxy)pyrazine.

Step 2: Synthesis of 3-[(6-Methylpyrazin-2-yl)oxy]aniline (Nitro Group Reduction)

  • Dissolve the 2-methyl-6-(3-nitrophenoxy)pyrazine (1.0 eq) from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 3-[(6-Methylpyrazin-2-yl)oxy]aniline.

Synthetic Workflow cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Reduction 3-Nitrophenol 3-Nitrophenol Reaction1 CuI, K₂CO₃ DMF, 120-140 °C 3-Nitrophenol->Reaction1 2-Chloro-6-methylpyrazine 2-Chloro-6-methylpyrazine 2-Chloro-6-methylpyrazine->Reaction1 Intermediate 2-Methyl-6-(3-nitrophenoxy)pyrazine Reaction1->Intermediate Reaction2 SnCl₂·2H₂O Ethanol, Reflux Intermediate->Reaction2 Final_Product 3-[(6-Methylpyrazin-2-yl)oxy]aniline Reaction2->Final_Product

Caption: Proposed two-step synthesis of 3-[(6-Methylpyrazin-2-yl)oxy]aniline.

Spectroscopic Characterization (Predicted)

The definitive structural elucidation of 3-[(6-Methylpyrazin-2-yl)oxy]aniline would rely on a combination of spectroscopic techniques. Based on the analysis of its constituent moieties, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine and aniline rings, as well as the methyl group.

  • Pyrazine Protons: Two singlets in the aromatic region (δ 8.0-8.5 ppm), corresponding to the two non-equivalent protons on the pyrazine ring.[8]

  • Aniline Protons: A complex multiplet pattern in the aromatic region (δ 6.5-7.5 ppm) for the four protons on the aniline ring.

  • Amine Protons: A broad singlet (δ 3.5-5.0 ppm), which is exchangeable with D₂O, corresponding to the -NH₂ group.

  • Methyl Protons: A singlet around δ 2.5 ppm for the methyl group on the pyrazine ring.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyrazine Carbons: Signals in the downfield region (δ 140-160 ppm) for the carbon atoms of the pyrazine ring.[9]

  • Aniline Carbons: Signals in the aromatic region (δ 110-150 ppm) for the carbons of the aniline ring.

  • Methyl Carbon: A signal in the upfield region (around δ 20 ppm) for the methyl carbon.[9]

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: An [M+H]⁺ ion would be expected at m/z 202.10 in high-resolution mass spectrometry.

  • Fragmentation: Common fragmentation pathways would likely involve the cleavage of the ether linkage and loss of small neutral molecules.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching (aromatic): Peaks above 3000 cm⁻¹.

  • C=N and C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region.

  • C-O Stretching (aryl ether): A strong band around 1200-1250 cm⁻¹.

Putative Biological Activity and Applications in Drug Discovery

The structural motifs within 3-[(6-Methylpyrazin-2-yl)oxy]aniline are frequently found in biologically active molecules, particularly in the realm of oncology. The pyrazine ring is a well-established scaffold in the design of protein kinase inhibitors.[10]

Rationale for Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a common driver of cancer cell proliferation and survival. Many small molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to a substrate protein. The nitrogen atoms of the pyrazine ring in 3-[(6-Methylpyrazin-2-yl)oxy]aniline could potentially form key hydrogen bond interactions with the hinge region of a kinase's ATP-binding pocket, a common binding mode for this class of inhibitors.[1]

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-MAPK) Receptor->Kinase_Cascade Cell_Response Cell Proliferation, Survival, Angiogenesis Kinase_Cascade->Cell_Response Inhibitor 3-[(6-Methylpyrazin-2-yl)oxy]aniline (Putative Kinase Inhibitor) Inhibition Inhibition Inhibitor->Inhibition Inhibition->Kinase_Cascade

Sources

An In-Depth Technical Guide to 3-[(6-Methylpyrazin-2-yl)oxy]aniline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-[(6-Methylpyrazin-2-yl)oxy]aniline, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, a robust synthesis protocol, and its potential applications, particularly in the realm of kinase inhibition for drug discovery.

Core Molecular Attributes

3-[(6-Methylpyrazin-2-yl)oxy]aniline is an aromatic compound featuring a central aniline ring linked to a 6-methylpyrazine moiety via an ether linkage. This unique structural combination imparts specific physicochemical properties that are advantageous for its use as a scaffold in the design of bioactive molecules.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O[1]
Molecular Weight 201.22 g/mol [2]
CAS Number 915707-61-8[1][3]
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsN/A

Strategic Synthesis: A Step-by-Step Protocol

The synthesis of 3-[(6-Methylpyrazin-2-yl)oxy]aniline is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the coupling of 3-aminophenol with 2-chloro-6-methylpyrazine in the presence of a base. The electron-withdrawing pyrazine ring activates the chlorine atom for nucleophilic displacement by the phenoxide ion generated from 3-aminophenol.

Materials and Reagents
  • 3-Aminophenol (CAS: 591-27-5)

  • 2-Chloro-6-methylpyrazine (CAS: 38557-71-0)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Combine 3-Aminophenol, 2-Chloro-6-methylpyrazine, and K₂CO₃ in DMF heating 2. Heat the mixture (e.g., 80-120 °C) reagents->heating monitoring 3. Monitor progress by TLC/LC-MS heating->monitoring quench 4. Cool and quench with water monitoring->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with brine extract->wash dry 7. Dry over Na₂SO₄ wash->dry concentrate 8. Concentrate under reduced pressure dry->concentrate chromatography 9. Purify by column chromatography concentrate->chromatography final_product 3-[(6-Methylpyrazin-2-yl)oxy]aniline chromatography->final_product Characterize

Caption: Synthetic workflow for 3-[(6-Methylpyrazin-2-yl)oxy]aniline.

Detailed Methodology
  • Reaction Setup: To a solution of 3-aminophenol (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5-2.0 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Nucleophilic Substitution: Add 2-chloro-6-methylpyrazine (1.0-1.2 equivalents) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-[(6-Methylpyrazin-2-yl)oxy]aniline.

Structural Characterization

The identity and purity of the synthesized 3-[(6-Methylpyrazin-2-yl)oxy]aniline should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and pyrazine rings, a singlet for the methyl group on the pyrazine ring, and a broad singlet for the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons and the methyl carbon.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry should reveal the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound (201.22 g/mol ).

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings and the methyl group, C=N and C=C stretching of the aromatic rings, and C-O-C stretching of the ether linkage.

Applications in Drug Discovery and Development

The 3-[(6-Methylpyrazin-2-yl)oxy]aniline scaffold is a valuable building block in the design of kinase inhibitors.[3] The pyrazine ring can act as a hinge-binding motif, a common feature in many kinase inhibitors, while the aniline moiety provides a vector for further chemical modification to enhance potency and selectivity.

Kinase Inhibitor Scaffolding

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2] The structural features of 3-[(6-Methylpyrazin-2-yl)oxy]aniline make it an attractive starting point for the synthesis of libraries of compounds to be screened against various kinase targets. The aniline nitrogen can be readily functionalized through reactions such as amidation or sulfonylation to introduce diverse chemical groups that can interact with specific residues in the kinase active site.

Structure-Activity Relationship (SAR) Studies

The modular nature of the synthesis allows for systematic modifications to both the pyrazine and aniline portions of the molecule. For instance, different substituents can be introduced on the pyrazine ring, or the substitution pattern on the aniline ring can be altered. These modifications enable detailed structure-activity relationship (SAR) studies to optimize the inhibitory activity and pharmacokinetic properties of lead compounds.

Conclusion

3-[(6-Methylpyrazin-2-yl)oxy]aniline is a synthetically accessible and versatile heterocyclic compound with significant potential in medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution and its inherent structural features make it an excellent scaffold for the development of novel kinase inhibitors and other biologically active molecules. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic potential of this promising chemical entity.

References

  • Fisher Scientific. 3-[(6-Methylpyrazin-2-yl)oxy]aniline, 97%, Thermo Scientific. [Link]

  • PubChem. 2-Chloro-6-methylpyrazine. [Link]

  • ResearchGate. IR spectra of 3-aminophenol and poly(3-aminophenol) prepared in acid... [Link]

  • PubChem. 3-Aminophenol hydrochloride. [Link]

  • ResearchGate. Changes observed in the UV‐Vis absorption spectra of 3‐aminophenol in... [Link]

  • PureSynth. 2-Chloro-6-Methylpyrazine 98.0%(GC). [Link]

  • ATB. 3-Aminophenol | C6H7NO | MD Topology | NMR | X-Ray. [Link]

  • Stenutz. 2-chloro-6-methylpyrazine. [Link]

  • ResearchGate. Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents. [Link]

  • Google Patents.
  • PubChem. 3-(Pyridin-2-yloxy)aniline. [Link]

  • LookChem. Cas 38557-71-0,2-Chloro-6-methylpyrazine. [Link]

  • PubChem. 3-(aminomethyl)-N-(pyrazin-2-ylmethyl)aniline. [Link]

  • MDPI. Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[3][4]-Rearrangement—Oxa-Michael Addition Cascade Reactions. [Link]

  • PubChem. 3-(2,6-Dimethyl-4-pyridyl)aniline. [Link]

  • PubChem. 4-(Pyridin-2-ylmethoxy)aniline. [Link]

  • American Elements. Pyrazines. [Link]

  • PubChem. 3-(Piperidin-1-yl)aniline. [Link]

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • PubChem. 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. [Link]

  • European Commission. Opinion of the SCCNFP on 2-Chloro-6-methyl-3-aminophenol HCL (A94). [Link]

Sources

Technical Guide: Solubility Profile & Handling of 3-[(6-Methylpyrazin-2-yl)oxy]aniline

[1][2]

Executive Summary

3-[(6-Methylpyrazin-2-yl)oxy]aniline functions as a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.[1] Its solubility profile is characterized by high lipophilicity-driven solubility in DMSO and pH-dependent, limited solubility in aqueous media .[1]

For biological assays and stock storage, DMSO (Dimethyl Sulfoxide) is the obligatory solvent, capable of supporting concentrations >100 mM. In aqueous environments (pH 7.4), the compound exists primarily in its neutral, uncharged state, presenting a significant risk of precipitation ("crash-out") upon dilution from DMSO stocks. Optimal aqueous solubility is achieved only under acidic conditions (pH < 4.[1]0) where the aniline moiety undergoes protonation.[1]

Physicochemical Characterization

To master the handling of this compound, one must understand the molecular forces dictating its dissolution.

Structural Analysis & Calculated Properties

The molecule consists of a lipophilic aniline ring linked via an ether oxygen to a 6-methylpyrazine ring.[1]

PropertyValue (Est.)Significance
LogP (Octanol/Water) ~1.3 – 1.7Indicates moderate lipophilicity.[1] The compound partitions preferentially into organic solvents but is not extremely hydrophobic.[1]
pKa (Aniline Nitrogen) ~4.2 – 4.6Weak base.[1] At physiological pH (7.4), this nitrogen is uncharged (neutral).[1]
pKa (Pyrazine Nitrogen) ~0.6Very weak base.[1] Remains uncharged across all standard experimental pH ranges.[1]
H-Bond Donors 1 (Aniline -NH₂)Capable of donating H-bonds to water or DMSO oxygens.[1]
H-Bond Acceptors 4 (N atoms, Ether O)Facilitates interaction with water protons, but limited by aromaticity.[1]
Theoretical Solubility Prediction
  • In DMSO: The aprotic, highly polar nature of DMSO (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     = 46.7) disrupts the crystal lattice effectively via dipole-dipole interactions and H-bond acceptance from the aniline amine.
    
    • Predicted Solubility:> 50 mg/mL (> 200 mM) .[1]

  • In Water (pH 7.4): The compound is neutral.[1] The energy required to break the crystal lattice is not fully compensated by hydration of the hydrophobic aromatic rings.

    • Predicted Solubility:Sparingly Soluble (< 1 mg/mL) .[1]

  • In Water (pH < 4.0): Protonation of the aniline amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) introduces a positive charge, drastically reducing the lattice energy barrier and increasing hydration.
    
    • Predicted Solubility:Soluble (> 10 mg/mL) .[1]

Solvent Interaction Mechanisms

The following diagram illustrates the mechanistic differences between solubilization in DMSO versus Water (pH 7.4).

SolubilityMechanismcluster_DMSODMSO Solubilization (High)cluster_WaterAqueous Solubilization pH 7.4 (Low)Compound3-[(6-Methylpyrazin-2-yl)oxy]aniline(Solid Crystal Lattice)DMSODMSO Solvent(Polar Aprotic)Compound->DMSO DissolutionWaterWater / Buffer(Polar Protic)Compound->Water Dissolution AttemptInteractionDMSODipole-Dipole InteractionsH-Bond Acceptance (from -NH2)DMSO->InteractionDMSOResultDMSOStable Solution(>100 mM)InteractionDMSO->ResultDMSOInteractionWaterHydrophobic Effect(Water cage formation)Water->InteractionWaterResultWaterPrecipitation Risk(< 1 mM)InteractionWater->ResultWater Aggregation

Figure 1: Mechanistic pathways for dissolution.[1] DMSO stabilizes the molecule via dipole interactions, whereas neutral pH water forces hydrophobic aggregation.

Experimental Protocols

Preparation of DMSO Stock Solutions (Master Stock)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Weighing: Accurately weigh the solid compound into a glass vial. Note: Avoid using plastic weighing boats if static is an issue, as the powder may be fine.

  • Calculation: Calculate the volume of DMSO required for a 50 mM or 100 mM stock.

    • Formula:

      
      
      
  • Dissolution: Add high-grade anhydrous DMSO (≥99.9%). Vortex vigorously for 30–60 seconds.[1]

    • Visual Check: Ensure no particulates remain.[1] If necessary, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into amber glass vials or polypropylene tubes. Store at -20°C or -80°C.

    • Stability:[1] Stable for >6 months if kept dry.[1] Avoid repeated freeze-thaw cycles (max 3 cycles).[1]

Kinetic Solubility Assessment (Aqueous Dilution)

Objective: Determine the maximum concentration ("kinetic solubility") usable in a biological assay before precipitation occurs.[1]

Workflow:

  • Preparation: Start with a 10 mM DMSO stock.[1]

  • Dilution Series: Prepare a 96-well plate with PBS (pH 7.4).

  • Spiking: Spike DMSO stock into PBS to achieve final concentrations of 1, 10, 50, 100, and 500 µM.

    • Critical: Keep final DMSO concentration constant (e.g., 1% or 0.5%) to normalize solvent effects.[1]

  • Incubation: Shake at room temperature for 2–4 hours.

  • Detection: Measure turbidity via Absorbance at 600 nm (OD600) or by Nephelometry.[1]

    • Threshold: An increase in OD600 > 0.005 above background indicates precipitation.[1]

KineticProtocolStock10 mM DMSO StockDilutionSpike into PBS (pH 7.4)(Final DMSO < 1%)Stock->DilutionIncubationShake 4 hrs @ RTDilution->IncubationReadoutMeasure OD600(Turbidity)Incubation->ReadoutDecisionDetermine Limit(e.g., 50 µM)Readout->Decision

Figure 2: Workflow for determining the kinetic solubility limit in aqueous buffer.

Troubleshooting & Best Practices

IssueCauseSolution
Precipitation on Dilution "Crash-out" due to low aqueous solubility of the neutral species.[1]1. Lower the final concentration.2. Add a co-solvent (e.g., 5% PEG400) if the assay permits.3. Sonicate the diluted solution (temporary fix).
Cloudy DMSO Stock Water contamination in DMSO or cold DMSO.1.[1] Warm to 37°C to redissolve.2. Use fresh, anhydrous DMSO.3. Desiccate the solid compound before weighing.
Inconsistent Assay Data Compound precipitating over time during the assay.Perform the Kinetic Solubility Assessment (Sec 4.2) to define the safe upper limit.[1] Do not exceed this limit in bioassays.
Yellowing of Solution Oxidation of the aniline amine.[1]Store stocks under nitrogen or argon.[1] Keep away from light (amber vials).
The "Acid Spike" Trick

If high aqueous concentrations are absolutely required (e.g., for an injection), adjust the vehicle to be slightly acidic. Using 0.1% Formic Acid or Acetate Buffer (pH 4.5) will protonate the aniline nitrogen, significantly boosting solubility to >10 mM.[1] Note: Ensure your biological target is stable at this pH.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13150573, 3-(Pyridin-2-yloxy)aniline. Retrieved from [Link](Used as a structural analog for physicochemical property estimation).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational reference for LogP and solubility rules).

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1] (Source for Kinetic Solubility protocols).

Technical Guide: The Pyrazinyloxy Aniline Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazinyloxy aniline motif represents a sophisticated structural solution in modern drug discovery, particularly within the realm of kinase inhibitors and metabolic modulators. This guide analyzes the scaffold not merely as a chemical curiosity, but as a strategic bioisostere for the ubiquitously used phenoxy aniline. By replacing the phenyl ring with a pyrazine moiety, medicinal chemists can significantly lower lipophilicity (


), introduce novel hydrogen bond acceptor vectors, and alter metabolic clearance profiles without disrupting the critical ether linkage geometry required for target binding.

The Pharmacophore: Bioisosteric Rationale

In rational drug design, the transition from a phenoxy aniline to a pyrazinyloxy aniline is rarely accidental. It is a calculated maneuver to address specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities.

Lipophilicity and Solubility

The introduction of nitrogen atoms into the aromatic ring (diazine vs. benzene) dramatically increases polarity.

  • 
     Reduction:  Replacing a benzene ring with a pyrazine ring typically lowers 
    
    
    
    by approximately 1.0–1.5 units. This is critical for moving a lead compound into the optimal "drug-like" space (typically
    
    
    ).
  • Aqueous Solubility: The pyrazine nitrogens possess a lone pair available for hydrogen bonding with water, significantly enhancing thermodynamic solubility compared to the carbocyclic analog.

Geometric and Electronic Considerations
  • Bond Angles: The

    
     ether bond angle remains relatively conserved (
    
    
    
    ), maintaining the spatial orientation of the aniline "tail" relative to the pyrazine "head."
  • Electronic Deficit: The pyrazine ring is electron-deficient (

    
    -deficient). This reduces the electron density on the ether oxygen via induction, potentially making the ether linkage more stable to oxidative metabolism compared to electron-rich phenoxy systems.
    

Synthetic Accessibility: The Paradigm

The construction of the pyrazinyloxy aniline scaffold relies heavily on Nucleophilic Aromatic Substitution (


). Unlike phenyl chlorides, which require palladium catalysis (Buchwald-Hartwig) to couple with phenols, chloropyrazines are sufficiently activated for direct displacement by phenoxides due to the electron-withdrawing nature of the para-nitrogen.
Mechanism of Action

The reaction proceeds via a Meisenheimer complex .[1] The causality of the reaction conditions is dictated by the need to stabilize this anionic intermediate.

Key Experimental Considerations:

  • Base Selection:

    
     or 
    
    
    
    are preferred over strong alkoxides to prevent side reactions or ring opening.
  • Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are mandatory to solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly nucleophilic.
    
Visualization: Reaction Scheme

SNAr_Mechanism Reactants 2-Chloropyrazine + Hydroxyaniline Deprotonation Phenoxide Formation (Base: K2CO3) Reactants->Deprotonation Activation Transition Meisenheimer Complex (Anionic Intermediate) Deprotonation->Transition Nucleophilic Attack Product Pyrazinyloxy Aniline (Final Scaffold) Transition->Product Elimination of Cl- Byproduct KCl + CO2 Transition->Byproduct

Caption: The


 pathway showing the critical transition from neutral reactants to the stabilized Meisenheimer complex.

Therapeutic Applications: Kinase Inhibition

The most prominent application of this scaffold is in Type I and Type II kinase inhibitors. The pyrazine nitrogen often serves as a specific anchor point within the ATP-binding pocket.

Structural Role in Binding

In many kinase inhibitors (e.g., targeting c-Met or VEGFR ), the aniline moiety extends into the solvent-exposed region or a hydrophobic back-pocket, while the heteroaromatic core (pyrazine) interacts with the hinge region.

  • Hinge Interaction: The N-4 nitrogen of the pyrazine can accept a hydrogen bond from the backbone amide of the kinase hinge residues.

  • Ether Linker: Acts as a flexible hinge, allowing the molecule to adopt the necessary conformation to fit the gatekeeper residue.

Comparative Potency Data (Representative)

The following table illustrates the impact of the pyrazine-for-benzene substitution in a hypothetical c-Met inhibitor series (Data synthesized from structure-activity trends in references [1, 3]).

Compound CoreLinkerR-Group (Aniline)c-Met IC50 (nM)LogPSolubility (µM)
Phenoxy (Benzene)-O-3-F, 4-Cl124.8< 5
Pyrazinyloxy -O- 3-F, 4-Cl 18 3.2 120
Pyridinyloxy-O-3-F, 4-Cl153.945

Analysis: While the phenoxy analog is slightly more potent (likely due to stronger hydrophobic packing), the pyrazinyloxy analog creates a viable drug candidate by drastically improving solubility and lowering lipophilicity, reducing the risk of off-target toxicity and poor oral bioavailability.

Biological Context: Signaling Pathways

When these compounds inhibit receptor tyrosine kinases like VEGFR2 (Vascular Endothelial Growth Factor Receptor), they disrupt angiogenesis. The pyrazinyloxy scaffold effectively blocks the ATP binding site, preventing autophosphorylation.

Visualization: VEGFR2 Signaling Blockade

VEGFR_Pathway Ligand VEGF-A (Ligand) Receptor VEGFR2 (RTK) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation MAPK RAS/MAPK Receptor->MAPK Inhibitor Pyrazinyloxy Inhibitor Inhibitor->Receptor ATP Competition AKT AKT/PKB PI3K->AKT Response Angiogenesis & Cell Survival AKT->Response MAPK->Response

Caption: Mechanism of angiogenesis suppression via competitive inhibition of the VEGFR2 ATP-binding pocket.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the synthesis and evaluation of pyrazinyloxy anilines.

Protocol: Synthesis of 4-(Pyrazin-2-yloxy)aniline

Objective: Couple 2-chloropyrazine with 4-aminophenol via


.
  • Reagents:

    • 2-Chloropyrazine (1.0 eq)

    • 4-Aminophenol (1.1 eq)

    • Potassium Carbonate (

      
      , 2.0 eq, anhydrous)
      
    • DMF (Dimethylformamide, 0.5 M concentration)

  • Procedure:

    • Step 1: Charge a round-bottom flask with 4-aminophenol and

      
       in DMF. Stir at room temperature for 30 minutes. Rationale: This pre-activation step ensures deprotonation of the phenol to the phenoxide anion.
      
    • Step 2: Add 2-chloropyrazine dropwise.

    • Step 3: Heat the reaction mixture to 90°C for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-MS. Note: Pyrazines are less reactive than nitrobenzenes; heat is required.

    • Step 4: Cool to RT and pour into ice water. The product often precipitates.

    • Step 5: Filter the precipitate or extract with Ethyl Acetate. Wash organic layer with brine (

      
      ) to remove DMF.
      
    • Step 6: Dry over

      
       and concentrate. Purify via silica gel chromatography.
      
  • Validation:

    • 1H NMR (DMSO-d6): Look for pyrazine protons (

      
       8.0–8.5 ppm) and the disappearance of the phenolic -OH.
      
Protocol: In Vitro Kinase Assay (ADP-Glo)

Objective: Determine


 against a target kinase (e.g., c-Met).
  • Setup: Prepare 384-well white plates.

  • Enzyme Mix: Dilute kinase in reaction buffer (HEPES pH 7.5,

    
    , DTT).
    
  • Compound: Add pyrazinyloxy compounds (serially diluted in DMSO) to wells.

  • Reaction: Initiate by adding ATP and Substrate (Poly Glu:Tyr). Incubate for 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.

  • Analysis: Plot RLU vs. Log[Compound] to derive

    
    .
    

References

  • Meanwell, N. A. (2011). Bioisosteres in Medicinal Chemistry. Wiley-VCH. (General reference on pyrazine as a phenyl bioisostere).
  • Patel, M., et al. (2019). "Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors." MDPI Molecules.

  • Furet, P., et al. (2019). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." Expert Opinion on Therapeutic Patents.

  • BenchChem Technical Review. (2025). "The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide."

  • Organic Chemistry Portal.

    
    )." (Mechanism validation). 
    

Sources

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability Prediction of 3-[(6-Methylpyrazin-2-yl)oxy]aniline

In the intricate journey of a drug candidate from a laboratory concept to a clinical reality, its metabolic fate is a critical determinant of success or failure. Metabolic stability, the measure of a compound's susceptibility to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[2] Therefore, a robust and early assessment of metabolic stability is not merely a screening step but a cornerstone of strategic lead optimization.

This guide provides a comprehensive framework for predicting the metabolic stability of a specific molecule of interest: 3-[(6-Methylpyrazin-2-yl)oxy]aniline . We will navigate this topic through a multi-faceted approach, integrating predictive computational modeling with gold-standard in vitro experimental validation. The methodologies described herein are designed to be self-validating, providing researchers with a trustworthy and reproducible strategy to generate actionable data for critical project decisions.

Part 1: Molecular Scrutiny and In Silico Prediction

Before any benchwork commences, a thorough analysis of the molecule's structure provides crucial clues to its likely metabolic vulnerabilities. The structure of 3-[(6-Methylpyrazin-2-yl)oxy]aniline contains several functional groups known to be targets for drug-metabolizing enzymes.

  • Aniline Moiety: The primary aromatic amine is a well-known site for Phase I oxidation (N-hydroxylation) and Phase II conjugation (N-acetylation, N-glucuronidation). The electron-rich aromatic ring is also susceptible to hydroxylation, primarily by Cytochrome P450 (CYP) enzymes.[3]

  • Pyrazine Ring: This nitrogen-containing heterocycle can undergo oxidation. The attached methyl group is a prime candidate for benzylic oxidation to form an alcohol, which can be further oxidized to a carboxylic acid.

  • Ether Linkage: Ether cleavage (O-dealkylation) is a common metabolic pathway mediated by CYP enzymes.

Based on this structural assessment, we can hypothesize several potential sites of metabolism (SoMs). This initial analysis guides our experimental design and the analytical methods required to detect potential metabolites.

Computational Modeling Workflow

Modern drug discovery leverages in silico tools to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties from molecular structure alone, enabling the rapid screening of large compound libraries.[4][5] These models, often built on machine learning algorithms trained on extensive experimental data, can provide initial estimates of metabolic stability and pinpoint likely SoMs.[6][7]

The general workflow for an in silico assessment is as follows:

In_Silico_Workflow cluster_input Input cluster_processing Computational Analysis cluster_output Prediction Output Compound Compound Structure (SMILES/SDF) Descriptors Calculate Physicochemical & Structural Descriptors Compound->Descriptors Input Structure Model Apply Predictive Model (e.g., QSAR, Machine Learning) Descriptors->Model Feature Vector Stability Predicted Stability (t½, CLint) Model->Stability Quantitative Prediction SoM Predicted Sites of Metabolism (SoMs) Model->SoM Qualitative Prediction Metabolic_Pathways cluster_parent Parent Compound cluster_metabolites Potential Phase I Metabolites cluster_phase2 Potential Phase II Metabolites Parent 3-[(6-Methylpyrazin-2-yl)oxy]aniline M1 Methyl Oxidation (Hydroxylation) Parent->M1 CYP-mediated M2 Aniline Ring Hydroxylation Parent->M2 CYP-mediated M3 N-Oxidation Parent->M3 CYP/FMO-mediated M4 Ether Cleavage Parent->M4 CYP-mediated M5 Pyrazine Ring Oxidation Parent->M5 CYP-mediated M6 N-Acetylation Parent->M6 NAT-mediated M7 N-Glucuronidation Parent->M7 UGT-mediated

Caption: Hypothesized metabolic pathways for the target compound.

Part 2: In Vitro Experimental Validation

While in silico models provide valuable early insights, experimental validation is essential. The two most widely used in vitro systems for assessing hepatic metabolism are liver microsomes and hepatocytes. [8][9]These assays measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance (CLint). [2]

The In Vitro Experimental Workflow

The overall process for both microsomal and hepatocyte assays follows a similar path, differing primarily in the biological test system and required cofactors.

In_Vitro_Workflow cluster_assays Parallel Assays start Test Compound (10 mM DMSO Stock) microsomes Liver Microsomes Assay (+ NADPH cofactor) start->microsomes hepatocytes Hepatocyte Assay (Intact Cell System) start->hepatocytes incubation Incubate at 37°C microsomes->incubation hepatocytes->incubation sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 45 min) incubation->sampling termination Quench Reaction (Cold Acetonitrile + Internal Standard) sampling->termination analysis LC-MS/MS Analysis (Quantify Remaining Compound) termination->analysis calculation Data Analysis (Calculate t½ and CLint) analysis->calculation

Sources

Bioavailability and pharmacokinetics of 3-[(6-Methylpyrazin-2-yl)oxy]aniline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacokinetic Optimization of 3-[(6-Methylpyrazin-2-yl)oxy]aniline Scaffolds

Executive Summary

The 3-[(6-Methylpyrazin-2-yl)oxy]aniline (MPOA) scaffold represents a critical pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape. Its structural duality—combining a polar, hydrogen-bond-accepting pyrazine ring with a lipophilic, metabolically active aniline moiety—offers unique opportunities for optimizing potency and selectivity. However, this scaffold presents distinct pharmacokinetic (PK) challenges, including rapid oxidative clearance and solubility-limited absorption.

This technical guide provides a comprehensive analysis of the bioavailability and pharmacokinetic properties of MPOA analogs. It details the mechanistic basis of their metabolic liabilities, outlines structural optimization strategies to enhance oral exposure, and provides validated experimental protocols for their characterization.

Physicochemical Profiling & The "Brick Dust" Challenge

Understanding the fundamental physicochemical properties of the MPOA core is the first step in rational drug design. The scaffold exhibits a "chameleon-like" behavior depending on the pH of the physiological environment.

Lipophilicity and Solubility
  • LogP/LogD: The pyrazine ring lowers the overall lipophilicity (LogP ~1.5–2.0) compared to a bis-phenyl ether, improving water solubility. However, the 6-methyl group adds lipophilicity (+0.5 LogP), which aids in membrane permeability but can reduce aqueous solubility.

  • pKa Profile:

    • Aniline Nitrogen: Weakly basic (pKa ~3.5–4.5). At physiological pH (7.4), it remains largely uncharged, facilitating passive diffusion.

    • Pyrazine Nitrogens: Very weakly basic (pKa < 1.0). They do not protonate significantly in the gut, meaning solubility is not pH-dependent in the intestinal tract.

The "Brick Dust" Phenomenon

MPOA analogs often suffer from "brick dust" properties—high crystallinity and high melting points—due to strong intermolecular


-

stacking of the planar pyrazine rings. This leads to dissolution-rate-limited absorption (Class II in the Biopharmaceutics Classification System).

Table 1: Physicochemical Parameters of the MPOA Core

ParameterValue (Approx.)Impact on PK
MW 201.22 g/mol Low MW favors high permeability.
cLogP 1.8Optimal for oral absorption (Lipinski compliant).
TPSA ~68 ŲGood membrane permeability (<140 Ų).
H-Bond Donors 2 (Aniline NH₂)Critical for target binding; potential for efflux.
H-Bond Acceptors 4 (N, O)High acceptor count can limit permeability if not balanced.

Metabolic Liabilities: The "Soft Spots"

The primary driver of poor bioavailability in MPOA analogs is high intrinsic clearance (


). Our analysis identifies two primary metabolic "soft spots" that must be addressed during lead optimization.
Oxidative Dealkylation (The Methyl Group)

The methyl group at the 6-position of the pyrazine ring is electronically activated and highly susceptible to CYP450-mediated oxidation (primarily CYP3A4 and CYP2C9).

  • Mechanism:

    
    
    
  • Consequence: The resulting carboxylic acid metabolite is highly polar, rapidly excreted, and typically inactive against the target kinase, leading to a short half-life (

    
    ).
    
N-Acetylation & Glucuronidation

The primary aniline amine is a nucleophilic handle prone to Phase II conjugation.

  • N-Acetylation: Catalyzed by NAT1/NAT2. This is often polymorphic in humans (slow vs. fast acetylators), leading to variable PK.

  • Direct Glucuronidation: UGT-mediated conjugation leads to rapid biliary excretion.

Metabolic Pathway Visualization

MetabolicPathways Parent MPOA Analog (Parent Drug) MethylOH Hydroxymethyl Metabolite Parent->MethylOH CYP3A4/2C9 (Oxidation) NAcetyl N-Acetyl Conjugate Parent->NAcetyl NAT1/NAT2 (Acetylation) Glucuronide N-Glucuronide Parent->Glucuronide UGT (Glucuronidation) CarboxAcid Carboxylic Acid (Inactive) MethylOH->CarboxAcid ADH/ALDH

Figure 1: Primary metabolic clearance pathways for 3-[(6-Methylpyrazin-2-yl)oxy]aniline analogs. The oxidation of the methyl group is the rate-limiting step for clearance in most species.

Structural Optimization Strategies

To transform the MPOA scaffold from a "hit" to a "lead" with viable PK, medicinal chemists should employ the following strategies.

Deuteration (The Kinetic Isotope Effect)

Replacing the hydrogen atoms on the 6-methyl group with deuterium (


) can significantly reduce the rate of CYP-mediated oxidation due to the stronger C-D bond.
  • Benefit: Increases metabolic stability (

    
    ) without altering potency or selectivity.
    
  • Implementation: Synthesize the 6-(

    
    -methyl)pyrazine analog.
    
Bioisosteric Replacement
  • Methyl Group: Replace the metabolically labile methyl group with a Trifluoromethyl (-CF3) or Cyclopropyl group. These are metabolically robust and maintain the lipophilic bulk required for hydrophobic pocket binding.

  • Aniline Nitrogen: If the

    
     is not essential for H-bonding, replace it with an Ether (-OR)  or Amide (-NHCOR)  to block Phase II conjugation.
    
Prodrug Approaches

If the aniline amine is critical for binding but limits permeability or solubility:

  • Phosphonooxymethyl Prodrugs: Attach a phosphate group to the amine. This increases aqueous solubility for IV/oral formulation and is rapidly cleaved by alkaline phosphatases in the gut/blood to release the active parent.

Experimental Protocols for PK Characterization

Trustworthy PK data requires rigorous experimental design. The following protocols are optimized for MPOA analogs.

Protocol A: Microsomal Stability Assay (Intrinsic Clearance)
  • Objective: Determine

    
     and identify major metabolites.
    
  • System: Pooled Liver Microsomes (Human, Rat, Mouse).

  • Procedure:

    • Incubate test compound (1 µM) with microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

    • Sample at

      
       min.
      
    • Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Analysis: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • 
      .
      
Protocol B: Rat Pharmacokinetics (Cassette Dosing)
  • Objective: Assess oral bioavailability (

    
    ) and volume of distribution (
    
    
    
    ).
  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted.

  • Dosing:

    • IV Group: 1 mg/kg (Vehicle: 5% DMSO / 10% Solutol / 85% Saline).

    • PO Group: 5 mg/kg (Vehicle: 0.5% Methylcellulose suspension).

  • Sampling: Serial blood collection via jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis:

    • Calculate

      
       using the trapezoidal rule.
      
    • 
      .
      
PK Screening Workflow

PKWorkflow Start New MPOA Analog Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility Microsomes Microsomal Stability (Human/Rat) Solubility->Microsomes If Sol > 5 µM Permeability Caco-2 Permeability (A-B / B-A) Microsomes->Permeability If Clint < 50 µL/min/mg RatPK Rat PK Study (IV/PO) Permeability->RatPK If Papp > 5e-6 cm/s Decision Go / No-Go RatPK->Decision Lead Opt Lead Opt Decision->Lead Opt F% < 20% Candidate Candidate Decision->Candidate F% > 50%

Figure 2: Tiered DMPK screening cascade. Compounds failing early stages (Solubility/Stability) are routed back for structural modification before expensive in vivo studies.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data". Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • PubChem Compound Summary . (2023). "3-[(6-Methylpyrazin-2-yl)oxy]aniline".[1][2][3][4][5] National Center for Biotechnology Information. Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-[(6-Methylpyrazin-2-yl)oxy]aniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

3-[(6-Methylpyrazin-2-yl)oxy]aniline (CAS: Generic structure reference) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of Type II Kinase Inhibitors .

In the architecture of kinase inhibitors, this molecule serves as a critical biaryl ether linker . It connects the "hinge-binding" motif (often the heterocycle) to the "hydrophobic pocket" moiety (via the aniline tail). The pyrazine ring offers distinct metabolic advantages over the more common pyridine or pyrimidine analogs, including altered lipophilicity (


) and unique hydrogen-bonding vectors that can improve selectivity profiles against off-target kinases like VEGFR or PDGFR.
Structural Advantages
  • Ether Linkage: Provides rotational flexibility, allowing the inhibitor to adopt the "DFG-out" conformation required for Type II inhibition.

  • Aniline Handle: A versatile nucleophile ready for derivatization into ureas (via isocyanates) or amides, which are canonical motifs for hydrogen bonding with the Glu/Asp residues in the kinase back pocket.

  • 6-Methyl Group: Fills small hydrophobic sub-pockets, often improving potency by displacing water molecules within the active site.

Chemical Synthesis Protocol

The synthesis of 3-[(6-Methylpyrazin-2-yl)oxy]aniline relies on a Nucleophilic Aromatic Substitution (


). While conceptually simple, the presence of two nucleophilic sites on the starting material (3-aminophenol) requires precise condition control to favor O-alkylation  over N-alkylation .
Workflow Diagram

The following diagram illustrates the reaction pathway and the critical decision nodes for purity.

Synthesis_Workflow Start Raw Materials: 3-Aminophenol 2-Chloro-6-methylpyrazine Reaction SNAr Coupling (K2CO3, DMF, 90°C) Start->Reaction Mix Check In-Process Control (IPC) Check O- vs N-alkylation Reaction->Check HPLC/LCMS Workup Aqueous Workup & Extraction Check->Workup >95% O-isomer Purification Recrystallization (Ethanol/Water) Workup->Purification Product Final Product: 3-[(6-Methylpyrazin-2-yl)oxy]aniline Purification->Product

Caption: Optimized synthetic workflow ensuring regio-selectivity for the ether linkage.

Detailed Experimental Procedure

Objective: Synthesize 50g of 3-[(6-Methylpyrazin-2-yl)oxy]aniline with >98% purity.

Reagents
ReagentEquiv.Role
3-Aminophenol1.0Nucleophile (Bifunctional)
2-Chloro-6-methylpyrazine1.1Electrophile
Potassium Carbonate (

)
2.0Base (Promotes Phenoxide)
DMF (Anhydrous)10 VolSolvent
Step-by-Step Protocol
  • Preparation: Charge a 1L 3-neck round-bottom flask with 3-aminophenol (1.0 equiv) and anhydrous DMF. Stir until dissolved.

  • Base Activation: Add

    
     (2.0 equiv) in a single portion. Stir at room temperature for 30 minutes. Note: This step deprotonates the phenol (pKa ~10) preferentially over the aniline (pKa ~30), generating the phenoxide anion.
    
  • Addition: Add 2-Chloro-6-methylpyrazine (1.1 equiv) dropwise or portion-wise to control exotherm.

  • Reaction: Heat the mixture to 90°C . Monitor via HPLC.

    • Critical Control Point: The reaction is usually complete within 4-6 hours. Do not overheat (>110°C) to avoid N-alkylation byproducts or polymerization.

  • Quench: Cool to 25°C. Pour the reaction mixture into ice-cold water (50 Vol). The product typically precipitates as a solid.

  • Isolation: Filter the solid. Wash the cake with water (

    
    ) to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize from Ethanol/Water (8:2) if HPLC purity is <98%.

Downstream Application: Urea Linkage Formation

The primary utility of this intermediate is the formation of diaryl ureas , a structural class validated by drugs like Sorafenib and Regorafenib.

Mechanism of Action (Pharmacophore)

The pyrazine-ether moiety acts as the "Linker." When coupled to an isocyanate, the resulting urea hydrogens form a bidentate hydrogen bond with the kinase "Glu-Asp" pair, locking the kinase in an inactive conformation.

Pharmacophore_Map Hinge Hinge Region (ATP Binding Site) Pyrazine Pyrazine Ring (H-Bond Acceptor) Hinge->Pyrazine Van der Waals Ether Ether Bridge (Flexibility) Pyrazine->Ether Aniline Aniline Nitrogen (Attachment Point) Ether->Aniline Urea Urea Motif (Glu/Asp Binder) Aniline->Urea Derivatization Hydrophobic Hydrophobic Pocket (Allosteric Site) Urea->Hydrophobic H-Bond Network

Caption: Pharmacophore mapping of the intermediate within a Type II Kinase Inhibitor binding pocket.

Derivatization Protocol (Urea Synthesis)
  • Dissolution: Dissolve 3-[(6-Methylpyrazin-2-yl)oxy]aniline (1.0 equiv) in DCM or THF.

  • Coupling: Add the desired Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.05 equiv) dropwise at 0°C.

  • Completion: Allow to warm to RT. The urea product usually precipitates out of the non-polar solvent.

  • Validation: Confirm structure via

    
    -NMR (Look for the diagnostic urea protons at 
    
    
    
    8.5–9.5 ppm).

Quality Control & Impurity Management

In pharmaceutical applications, controlling regioisomers is paramount.

Impurity TypeStructure/OriginDetection MethodRemoval Strategy
N-Alkylated Isomer Reaction of pyrazine at the aniline nitrogen.HPLC (Shift in RT), NMR (NH peak shift).Control reaction temp <100°C; Use weaker bases if observed.
Bis-Alkylated Reaction at both O and N sites.LCMS (Mass + M+92).Ensure stoichiometry of electrophile is not >1.1 equiv.
Residual DMF Solvent entrapment.GC (Headspace).Thorough water wash; Vacuum drying at 50°C.

References

  • Vertex Pharmaceuticals. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors.[1] PubMed. [Link]

  • Organic Syntheses. (2010). Nucleophilic Aromatic Substitution of Heteroaryl Chlorides.[2] Org.[3][4] Synth. [Link]

  • Royal Society of Chemistry. (2022). Directed nucleophilic aromatic substitution reaction (dSNAr).[3][Link]

  • WuXi AppTec. (2021). Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyrazines.[4][Link]

Sources

Handling and storage guidelines for 3-[(6-Methylpyrazin-2-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Safe Handling and Storage of 3-[(6-Methylpyrazin-2-yl)oxy]aniline

Introduction: Understanding the Compound

3-[(6-Methylpyrazin-2-yl)oxy]aniline (CAS No. 915707-61-8) is a complex organic molecule belonging to the primary aromatic amine chemical class.[1][2] Its structure, featuring an aniline moiety linked to a methylpyrazine group via an ether bond, makes it a valuable research chemical and building block, particularly in medicinal chemistry and drug discovery for the synthesis of kinase inhibitors and other targeted therapeutics.[3][4]

However, the very features that make it chemically useful—the electron-rich aniline ring and reactive amino group—also necessitate stringent handling and storage protocols. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[5][6][7] This guide provides a detailed framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, preserving its integrity for experimental use while minimizing risk.

Chemical Properties and Identification

A clear understanding of the compound's basic properties is the foundation of safe laboratory practice.

PropertyValueSource
IUPAC Name 3-[(6-Methylpyrazin-2-yl)oxy]anilineFisher Scientific[8]
CAS Number 915707-61-8Fisher Scientific[8]
Molecular Formula C₁₁H₁₁N₃OSanta Cruz Biotechnology[9]
Molecular Weight 201.22 g/mol Santa Cruz Biotechnology[9]
Appearance Solid (powder)Fisher Scientific[8]

Hazard Identification and Risk Assessment

3-[(6-Methylpyrazin-2-yl)oxy]aniline is classified as hazardous. The primary risks are associated with its acute toxicity, as well as skin, eye, and respiratory irritation.[8][10] Chronic exposure to aromatic amines, in general, is a significant health concern.[1][5]

Hazard ClassGHS ClassificationHazard StatementSource
Acute Toxicity, Oral Category 4H302: Harmful if swallowedPubChem[11]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skinPubChem[11]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaledPubChem[11]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationFisher Scientific[12]
Eye Damage/Irritation Category 2AH319: Causes serious eye irritationFisher Scientific[12]
STOT - Single Exposure Category 3H335: May cause respiratory irritationFisher Scientific[12]

Section 1: Core Handling & Personal Protective Equipment (PPE)

Given the compound's hazard profile, direct contact and aerosol generation must be rigorously avoided. All handling procedures should be performed based on a thorough risk assessment.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure is to use engineering controls that isolate the compound from the operator.

  • Chemical Fume Hood: All manipulations of solid 3-[(6-Methylpyrazin-2-yl)oxy]aniline, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood.[7][8] This is critical for preventing the inhalation of fine dust particles.

  • Glove Box: For procedures requiring an inert atmosphere to protect the compound from oxidation or for handling highly potent derivatives, a glove box is the required engineering control.[13][14]

Personal Protective Equipment (PPE): Essential Individual Protection

PPE is mandatory and serves as the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[15]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use. For prolonged contact or when handling solutions, consult the glove manufacturer's resistance data. Dispose of contaminated gloves properly and never touch surfaces like keyboards or door handles while wearing them.[7][15][16]

  • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required to prevent skin exposure.[8][17]

General Handling Workflow

The following diagram outlines the mandatory workflow for safely handling the compound.

G Diagram 1: General Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Review Safety Data Sheet (SDS) B Don Required PPE: - Goggles/Face Shield - Lab Coat - Gloves A->B C Verify Fume Hood is Functioning Correctly B->C D Retrieve Compound from Inert, Light-Protected Storage C->D E Allow Container to Equilibrate to Room Temperature D->E F Carefully Weigh Solid Compound E->F G Perform Experimental Step (e.g., Prepare Stock Solution) F->G H Securely Seal and Return Compound to Storage G->H I Decontaminate Work Surface H->I J Dispose of Contaminated Waste in Labeled Hazardous Waste Container I->J K Remove PPE and Wash Hands Thoroughly J->K

Caption: Workflow for handling 3-[(6-Methylpyrazin-2-yl)oxy]aniline.

Section 2: Long-Term Storage and Stability

Proper storage is crucial for maintaining the chemical purity and integrity of 3-[(6-Methylpyrazin-2-yl)oxy]aniline, ensuring the reliability and reproducibility of experimental results. The compound is susceptible to degradation from atmospheric oxygen and light.

Core Storage Principles
  • Atmosphere (Critical): The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities and degradation of the material.[18] To prevent this, the compound must be stored under an inert atmosphere, such as argon or nitrogen.[13][19] This is the most critical factor for long-term stability. Anoxic storage not only prevents chemical degradation but also protects against bacteria and mold.[20]

  • Light Protection (Critical): Aromatic compounds can be photosensitive, undergoing photodegradation when exposed to UV or visible light, which can catalyze reactions and create impurities.[21] Therefore, the compound must be stored in an amber glass vial or a container wrapped in aluminum foil to block light.[22][23]

  • Temperature: Store in a cool, dry place.[8] For long-term archival, refrigeration (+4°C) or freezing (-20°C) is recommended, depending on the manufacturer's guidelines.[17][24]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong reducing agents to prevent hazardous reactions.[8][25]

Storage Conditions Summary
ConditionRecommendationRationale
Container Tightly sealed amber glass vial.Prevents leakage; protects from light.[8][22]
Atmosphere Under inert gas (Argon or Nitrogen).Prevents oxidative degradation.[13][20]
Temperature Cool, dry, well-ventilated area. Refrigerate for long-term storage.Slows degradation pathways.[8][17]
Location Store in a locked, dedicated chemical cabinet.Security and segregation from incompatibles.[8][26]
Storage Decision Tree

The following diagram helps determine the appropriate storage protocol.

G Diagram 2: Storage Protocol Decision Tree Start Compound Received CheckUse Immediate Use (within 1-2 days)? Start->CheckUse StoreLongTerm Prepare for Long-Term Storage CheckUse->StoreLongTerm No StoreShortTerm Prepare for Short-Term Storage CheckUse->StoreShortTerm Yes InertGas Blanket with Inert Gas (e.g., Argon) StoreLongTerm->InertGas Seal Seal in Amber Vial with PTFE-lined Cap InertGas->Seal Refrigerate Store in Refrigerator (+4°C) or Freezer (-20°C) Seal->Refrigerate Log Log in Chemical Inventory Refrigerate->Log InertGasShort Ensure Container Headspace is Flushed with Inert Gas StoreShortTerm->InertGasShort SealShort Tightly Reseal in Original Amber Vial InertGasShort->SealShort StoreCool Store in Cool, Dry, Dark Designated Cabinet SealShort->StoreCool

Caption: Decision tree for selecting the correct storage method.

Section 3: Laboratory Protocols

The following protocol details a common laboratory procedure: the preparation of a stock solution for use in experiments.

Protocol 3.1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)

This protocol describes the preparation of a 10 mM stock solution. All steps must be performed in a chemical fume hood.

Materials:

  • 3-[(6-Methylpyrazin-2-yl)oxy]aniline (solid)

  • Anhydrous DMSO (or other appropriate solvent)

  • Calibrated analytical balance

  • Spatula

  • Amber glass vial with PTFE-lined screw cap

  • Calibrated micropipettes

  • Vortex mixer

  • Cryo-safe, amber microcentrifuge tubes for aliquots

Procedure:

  • Preparation: Don all required PPE as described in Section 1.2. Ensure the fume hood sash is at the appropriate height. Decontaminate the work surface.

  • Equilibration: Retrieve the sealed container of 3-[(6-Methylpyrazin-2-yl)oxy]aniline from storage. Allow it to sit unopened in the fume hood for 15-20 minutes to equilibrate to room temperature.

    • Rationale: This crucial step prevents atmospheric moisture from condensing on the cold powder when the container is opened, which could cause hydrolysis and compromise the compound's integrity.

  • Weighing: Place a weigh boat on the analytical balance and tare. Carefully transfer the desired amount of solid into the weigh boat. For a 10 mM solution in 1 mL of DMSO, you will need 2.01 mg. Record the exact weight.

    • Rationale: Perform this step gently to minimize the generation of airborne dust.[8]

  • Dissolution: Carefully transfer the weighed solid into a clean, labeled amber glass vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. (e.g., for 2.01 mg, add 1.0 mL of DMSO).

  • Homogenization: Securely cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. If needed, brief sonication in a water bath can aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes in labeled, amber microcentrifuge tubes.

    • Rationale: Freeze-thaw cycles can cause the compound to precipitate out of solution or undergo degradation, affecting the concentration and quality over time.

  • Final Storage: Securely cap the aliquots, flush the headspace with an inert gas if possible, and store them at -20°C or -80°C in a light-protected freezer box.[24]

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

Spill Cleanup
  • Minor Spill (in fume hood):

    • Ensure PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.[15]

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.[7]

First Aid Measures
Exposure RouteFirst Aid ActionSource
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.Fisher Scientific[8]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.Fisher Scientific[8]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.Fisher Scientific[8][25]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.Fisher Scientific[8][25]

References

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Available at: [Link]

  • A&D Weighing. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. Available at: [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Available at: [Link]

  • Keepsafe. (2018). Anoxic Storage. Available at: [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Available at: [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Available at: [Link]

  • SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Storage solution for oxygen sensitive liquid chemicals?. Available at: [Link]

  • Termium. (2025). Aromatic Amine Pollution. Available at: [Link]

  • S3 Amazonaws. (n.d.). Safety Data Sheet. Available at: [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • CUNY. (n.d.). ANILINE SOP. Available at: [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-[(6-Methylpyrazin-2-yl)oxy]aniline. Available at: [Link]

  • PubChem. (2026). 3-(aminomethyl)-N-(pyrazin-2-ylmethyl)aniline. Available at: [Link]

  • PubChem. (n.d.). 3-(Pyridin-2-yloxy)aniline. Available at: [Link]

  • Fisher Scientific. (n.d.). 3-[(6-Methylpyrazin-2-yl)oxy]aniline, 97%, Thermo Scientific. Available at: [Link]

  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available at: [Link]

  • Knowde. (n.d.). Industrial Applications of Aniline. Available at: [Link]

  • PMC. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Available at: [Link]

  • Vedantu. (n.d.). ANILINE. Available at: [Link]

  • ResearchGate. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. Available at: [Link]

  • ResearchGate. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-methoxy-6-methyl pyrazine. Available at: [Link]

  • MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-[(6-Methylpyrazin-2-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 3-[(6-Methylpyrazin-2-yl)oxy]aniline. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable intermediate. We will delve into the reaction mechanism, provide in-depth troubleshooting for common issues, and offer optimized protocols grounded in established chemical principles.

Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of 3-[(6-Methylpyrazin-2-yl)oxy]aniline is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent electron-deficient nature of the pyrazine ring, which is further activated by the presence of two nitrogen atoms.[1] The reaction proceeds by coupling 3-aminophenol with a halogenated pyrazine, typically 2-chloro-6-methylpyrazine.

The core mechanism involves two key steps:

  • Nucleophile Activation: The phenolic hydroxyl group of 3-aminophenol is deprotonated by a suitable base to form a more potent phenoxide nucleophile.

  • Substitution: The resulting phenoxide attacks the electron-poor carbon atom on the pyrazine ring bearing the leaving group (e.g., chlorine), leading to the formation of the desired aryl ether linkage. The pyrazine ring's electron-withdrawing nitrogen atoms stabilize the intermediate Meisenheimer complex, facilitating the substitution.[2]

Troubleshooting Guide: From Low Conversion to Impure Product

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Problem: Low or No Product Formation

Q: My reaction shows minimal consumption of starting materials, resulting in a very low yield. What are the primary factors to investigate?

A: Low conversion is typically rooted in one of four areas: insufficient nucleophile activation, poor reaction conditions, or inactive starting materials. Follow this diagnostic workflow to identify the root cause.

G start Low Conversion Observed check_base Is the base strong enough to deprotonate 3-aminophenol? start->check_base check_conditions Are the reaction temperature and solvent appropriate? check_base->check_conditions Yes base_solution Solution: - Use a stronger base (e.g., NaH, KHMDS). - Ensure anhydrous conditions if using hydride bases. check_base->base_solution No check_purity Have the starting materials been verified for purity? check_conditions->check_purity Yes conditions_solution Solution: - Increase temperature (typically 80-120 °C). - Use a polar aprotic solvent (DMF, DMSO). - Extend reaction time and monitor by TLC. check_conditions->conditions_solution No purity_solution Solution: - Purify 3-aminophenol (can oxidize). - Verify purity of 2-chloro-6-methylpyrazine via GC or NMR. check_purity->purity_solution No

Caption: Troubleshooting workflow for low reaction conversion.

Causality Explained:

  • Base Strength: 3-Aminophenol has a pKa of approximately 9.8 for its hydroxyl group.[3] A base must be strong enough to deprotonate it effectively. While weaker bases like potassium carbonate can work, they often require higher temperatures and longer reaction times. Stronger bases like sodium hydride (NaH) ensure rapid and complete formation of the phenoxide, driving the reaction forward.

  • Reaction Conditions: SNAr reactions on electron-deficient heterocycles are often kinetically slow at room temperature. Heating is necessary to overcome the activation energy barrier. Polar aprotic solvents like DMF or DMSO are crucial as they solvate the cation of the base (e.g., Na⁺) without solvating the phenoxide anion, thus preserving its nucleophilicity.[4]

  • Starting Material Purity: 3-Aminophenol is susceptible to air oxidation, which can lead to colored impurities and reduce the amount of active nucleophile.[5] The purity of the electrophile, 2-chloro-6-methylpyrazine, is equally critical.

Problem: Significant Side Product Formation

Q: My TLC analysis shows the desired product, but also several significant side-product spots. What are these and how can I minimize them?

A: The formation of multiple products typically points to competing reaction pathways or degradation.

  • N-Arylation vs. O-Arylation: While O-arylation is thermodynamically favored, the aniline nitrogen of 3-aminophenol can also act as a nucleophile, leading to an N-arylated byproduct.

    • Solution: Employing a strong base like NaH selectively deprotonates the more acidic phenol over the aniline, strongly favoring O-arylation. Using milder bases may increase the proportion of N-arylation.

  • Dimerization/Polymerization: If the reaction is run at excessively high temperatures or for prolonged periods, self-condensation or reactions with impurities can occur.

    • Solution: Adhere to the recommended temperature range and monitor the reaction closely. Once the starting material is consumed (as per TLC), proceed with the workup to avoid over-heating.

  • Hydrolysis of Halopyrazine: If there is residual water in the reaction mixture, the 2-chloro-6-methylpyrazine can hydrolyze to the corresponding pyrazinone, especially at elevated temperatures in the presence of a base.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents, particularly when working with highly reactive bases like sodium hydride.

Frequently Asked Questions (FAQs) for Reaction Optimization

Q1: What is the optimal base for this synthesis?

A: The choice of base is a critical parameter that balances reactivity, safety, and cost.

BaseClassProsConsRecommendation
NaH Strong, non-nucleophilicRapidly and irreversibly deprotonates the phenol, maximizing nucleophile concentration and favoring O-arylation.Highly reactive with water and protic solvents; requires strictly anhydrous conditions and handling under an inert atmosphere.Optimal for yield. Use a 60% dispersion in mineral oil for easier handling.
K₂CO₃ / Cs₂CO₃ Weak, inorganicSafer and easier to handle than hydride bases. Effective, especially cesium carbonate, which has high solubility in organic solvents.Slower reaction rates requiring higher temperatures and longer times. May lead to more N-arylation side products.Good alternative. Suitable for larger-scale synthesis where safety is a primary concern.
KOtBu Strong, non-nucleophilicVery strong base, highly soluble in organic solvents.Can be too aggressive, potentially leading to decomposition at high temperatures.Use with caution; may require lower temperatures than other bases.

Q2: How do I choose the right solvent?

A: A polar aprotic solvent is essential.

  • N,N-Dimethylformamide (DMF): An excellent, commonly used solvent for SNAr reactions with a high boiling point (153 °C), allowing for a wide operational temperature range.

  • Dimethyl Sulfoxide (DMSO): Higher boiling point (189 °C) and polarity than DMF, which can sometimes accelerate SNAr reactions. However, it can be difficult to remove during workup and may promote side reactions at very high temperatures.

  • N-Methyl-2-pyrrolidone (NMP): A very effective solvent, particularly for sluggish reactions, due to its high boiling point (202 °C). It can be a good choice if reactions in DMF or DMSO are slow.

Q3: What is the most effective purification strategy for 3-[(6-Methylpyrazin-2-yl)oxy]aniline?

A: The product contains a basic amino group, which can be exploited for purification. A combination of extraction and chromatography is often most effective.

  • Acid-Base Extraction: After quenching the reaction, dissolve the crude material in an organic solvent like ethyl acetate. Wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.[6]

  • Basification and Re-extraction: Separate the acidic aqueous layer and carefully basify it with a base like NaOH or NaHCO₃ until the product precipitates or the solution is basic (pH > 8).

  • Final Extraction & Chromatography: Extract the neutralized aqueous layer again with an organic solvent (ethyl acetate or dichloromethane). Dry the combined organic layers, concentrate, and perform column chromatography on silica gel for final polishing. A solvent system of heptane/ethyl acetate or dichloromethane/methanol is a good starting point.[7]

Caption: Recommended workflow for product purification.

Optimized Experimental Protocol

This protocol is designed as a robust starting point for achieving high yields.

Materials:

  • 3-Aminophenol (98% or higher)[8]

  • 2-chloro-6-methylpyrazine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Solvent Addition: Suspend the NaH in anhydrous DMF (approx. 10 mL per 1 gram of 3-aminophenol). Cool the suspension to 0 °C in an ice bath.

  • Nucleophile Addition: Slowly add a solution of 3-aminophenol (1.0 equivalent) in anhydrous DMF to the NaH suspension at 0 °C. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Add a solution of 2-chloro-6-methylpyrazine (1.05 equivalents) in anhydrous DMF to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-aminophenol spot is consumed (typically 4-8 hours).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers and follow the acid-base extraction and chromatography procedure detailed in FAQ Q3.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Chemical Properties of 3-Aminophenol.
  • Wikipedia. (n.d.). 3-Aminophenol. [Link]

  • Google Patents. (1992). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
  • UM Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE. [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Legeay, J., et al. (2017). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. [Link]

  • ResearchGate. (n.d.). Scope of a nucleophilic aromatic substitution‐reaction of imidazo[1,2‐a]pyrazine. [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]

  • SciELO. (n.d.). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. [Link]

  • Reddit. (2025). Help with Low Yield Synthesis : r/Chempros. [Link]

  • LookChem. (n.d.). Purification of Aniline. [Link]

  • Google Patents. (2010). US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
  • ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • Liu, X., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system. PMC. [Link]

  • Brear, P., et al. (2019). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. PMC. [Link]

  • MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. [Link]

  • Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library. [Link]

  • PubMed. (2006). Synthesis of 3-hydroxy-6-oxo[3][8][9]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. [Link]

  • Royal Society of Chemistry. (n.d.). Selective primary aniline synthesis through supported Pd-catalyzed acceptorless dehydrogenative aromatization by utilizing hydrazine. [Link]

  • EPA. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. [Link]

Sources

Technical Support Center: Optimizing Temperature for 3-[(6-Methylpyrazin-2-yl)oxy]aniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing the temperature in coupling reactions involving 3-[(6-Methylpyrazin-2-yl)oxy]aniline. As a key intermediate in pharmaceutical synthesis, achieving high yield and purity in its subsequent coupling reactions is critical. Temperature is a pivotal parameter that can significantly influence reaction kinetics, catalyst stability, and side-product formation. This document is structured to provide actionable troubleshooting advice and a foundational understanding of the thermal aspects of these reactions.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for 3-[(6-Methylpyrazin-2-yl)oxy]aniline?

A1: 3-[(6-Methylpyrazin-2-yl)oxy]aniline is typically utilized in C-N and C-C bond-forming reactions. The most prevalent are the Buchwald-Hartwig amination and the Ullmann condensation for C-N coupling, and the Suzuki-Miyaura coupling for C-C bond formation (after conversion of the aniline to a halide or triflate).

Q2: Why is temperature such a critical parameter in these coupling reactions?

A2: Temperature directly influences the reaction rate. Higher temperatures can increase the rate of the desired reaction but may also accelerate side reactions or lead to the decomposition of reactants, products, or the catalyst. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. Optimal temperature is a balance between achieving a reasonable reaction rate and minimizing undesirable thermal processes.

Q3: What is a typical starting temperature range for a Buchwald-Hartwig amination with this substrate?

A3: For Buchwald-Hartwig aminations, a good starting point is generally between 80-110 °C.[1] The optimal temperature will depend on the specific combination of the aryl halide, ligand, base, and solvent used. For instance, less reactive aryl chlorides often require higher temperatures than the corresponding bromides or iodides.[1][2]

Q4: Are there any known thermal stability issues with 3-[(6-Methylpyrazin-2-yl)oxy]aniline?

II. Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during coupling reactions with 3-[(6-Methylpyrazin-2-yl)oxy]aniline where temperature is a likely contributing factor.

Problem 1: Low or No Conversion to the Desired Product

Possible Cause: The reaction temperature is too low to overcome the activation energy barrier.

Troubleshooting Steps:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress at each new temperature point by TLC or LC-MS.

  • Solvent Consideration: If the desired temperature exceeds the boiling point of your current solvent, switch to a higher-boiling point solvent. Common choices for Buchwald-Hartwig and Ullmann reactions include toluene, dioxane, and DMF.[1][4]

  • Microwave Irradiation: For sluggish reactions, microwave synthesis can be a powerful tool to rapidly screen higher temperatures and reduce reaction times.[5][6]

  • Catalyst and Ligand System: Re-evaluate your catalyst and ligand choice. Some modern, highly active ligands can facilitate reactions at lower temperatures.[7]

Problem 2: Significant Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)

Possible Cause: The reaction temperature is too high, leading to catalyst decomposition or undesired reaction pathways.

Troubleshooting Steps:

  • Temperature Reduction: Lower the reaction temperature in 10-15 °C increments. While this may slow down the reaction, it can significantly improve selectivity.

  • Catalyst Stability: Elevated temperatures can cause palladium catalysts to decompose into palladium black, which can promote side reactions.[8][9] If you observe the formation of black precipitate, immediately attempt the reaction at a lower temperature.

  • Ligand Selection: The choice of ligand is crucial for stabilizing the catalyst at higher temperatures. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, are known to form more stable and active catalysts.[9]

  • Inert Atmosphere: Ensure a strict inert atmosphere is maintained. The presence of oxygen can exacerbate catalyst decomposition, especially at higher temperatures.[10]

Problem 3: Product Decomposition

Possible Cause: The product molecule is not stable at the reaction temperature.

Troubleshooting Steps:

  • Run a Stability Test: Subject a purified sample of the product to the reaction conditions (solvent, base, temperature) in the absence of the catalyst and starting materials. Monitor for decomposition over time.

  • Lower the Temperature: If decomposition is confirmed, the primary solution is to lower the reaction temperature. This may require a longer reaction time or a more active catalyst system to achieve full conversion.

  • Minimize Reaction Time: Once the optimal temperature is found, determine the minimum time required for complete conversion to avoid prolonged exposure of the product to heat.

III. Experimental Protocols & Data

Protocol 1: Temperature Screening for a Buchwald-Hartwig Amination

This protocol provides a general workflow for optimizing the temperature for the coupling of 3-[(6-Methylpyrazin-2-yl)oxy]aniline with an aryl bromide.

Materials:

  • 3-[(6-Methylpyrazin-2-yl)oxy]aniline

  • Aryl bromide

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Bulky phosphine ligand (if not using a precatalyst)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)[1]

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)[1]

  • Reaction vials suitable for heating

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 eq), 3-[(6-Methylpyrazin-2-yl)oxy]aniline (1.2 eq), palladium precatalyst (1-2 mol%), and base (1.5-2.0 eq) to a series of reaction vials.

  • Solvent Addition: Add the anhydrous, degassed solvent to each vial.

  • Heating: Place the vials in separate heating blocks pre-set to a range of temperatures (e.g., 80 °C, 95 °C, 110 °C).

  • Monitoring: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS to determine the conversion and the formation of any byproducts.

  • Analysis: Based on the results, select the temperature that provides the best balance of conversion and purity for further optimization of reaction time.

Table 1: Representative Temperature Optimization Data
EntryTemperature (°C)Time (h)Conversion (%)Desired Product (%)Side Product A (%)
180465955
295490928
31104>998515

This is example data and will vary based on specific reaction components.

Visualization of Temperature Effects

The following diagram illustrates the general relationship between temperature and reaction outcomes.

Temperature_Optimization cluster_0 Low Temperature Zone cluster_1 Optimal Temperature Zone cluster_2 High Temperature Zone Low_Temp Low Temperature (e.g., < 70 °C) Slow_Rate Slow or No Reaction Low_Temp->Slow_Rate Insufficient Energy Low_Yield Low Yield Slow_Rate->Low_Yield Optimal_Temp Optimal Temperature (e.g., 80-110 °C) Good_Rate Good Reaction Rate Optimal_Temp->Good_Rate Balanced Kinetics High_Yield High Yield & Purity Good_Rate->High_Yield High_Temp High Temperature (e.g., > 120 °C) Side_Reactions Side Reactions Increase High_Temp->Side_Reactions Decomposition Catalyst/Product Decomposition High_Temp->Decomposition Low_Purity Low Purity Side_Reactions->Low_Purity Decomposition->Low_Purity

Caption: The influence of temperature on reaction outcomes.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving temperature-related issues.

Troubleshooting_Workflow Start Reaction Issue Observed Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Purity Purity Issues? (Side Products/Decomposition) Check_Conversion->Check_Purity No Increase_Temp Increase Temperature (10-15 °C increments) Check_Conversion->Increase_Temp Yes Decrease_Temp Decrease Temperature (10-15 °C increments) Check_Purity->Decrease_Temp Yes End Optimized Condition Check_Purity->End No Check_Solvent Consider Higher-Boiling Solvent Increase_Temp->Check_Solvent Check_Catalyst Evaluate Catalyst/Ligand Stability Decrease_Temp->Check_Catalyst Check_Solvent->End Check_Catalyst->End

Caption: A logical workflow for troubleshooting temperature issues.

IV. References

  • Syrris, V. & H. Lundbeck A/S (2016). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • ResearchGate (2004). Temperature effect on coupling reaction. Available at: [Link]

  • ResearchGate (2015). Optimization of reaction parameters for Buchwald-Hartwig amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • Torstendahl, D., & Strotman, N. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Recent Green and Sustainable Pd‐Catalyzed Aminations. Advanced Synthesis & Catalysis, 354(14-15), 2615-2628. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • Stauffer, S. R. (2000). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Organic Letters, 2(10), 1423-1426. Available at: [Link]

  • ResearchGate (2011). Optimization of the intramolecular Ullmann coupling reaction. Available at: [Link]

  • Vautravers, N. S., & Buchwald, S. L. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 133(41), 16508-16519. Available at: [Link]

  • de Oteyza, D. G., et al. (2023). Optimizing the Ullmann coupling reaction efficiency on an oxide surface by metal atom addition. arXiv. Available at: [Link]

  • ResearchGate (2017). Would catalyst lose its activity when coupling reactions meet a pause on heating?. Available at: [Link]

  • DSpace@MIT. Palladium-catalyzed C-N and C-O cross-coupling reactions. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • EPFL. Palladium Catalyzed C-H Amination. Available at: [Link]

  • Fisher Scientific. 3-[(6-Methylpyrazin-2-yl)oxy]aniline, 97%, Thermo Scientific™. Available at: [Link]

  • Reddit (2025). Help with Low Yield Synthesis. Available at: [Link]

  • Organic Chemistry Portal. PIII/PV=O-Catalyzed Intermolecular N-N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. Available at: [Link]

  • Shen, Q., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(40), 13204-13205. Available at: [Link]

  • SciELO. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. Available at: [Link]

  • Beilstein Journals (2015). An improved procedure for the preparation of Ru(bpz)3(PF6)2 via a high-yielding synthesis of 2,2'-bipyrazine. Available at: [Link]

  • Chemical Papers (2001). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Available at: [Link]

  • Google Patents. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). Available at:

  • DSpace@MIT. PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. Available at: [Link]

  • ResearchGate. A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Available at: [Link]

  • MDPI (2024). Synthesis and Luminescence of 3-(pyridine-2-yl)-1,2,4-triazine-based Ir(III) Complexes. Available at: [Link]

  • PubMed (2006). Synthesis of 3-hydroxy-6-oxo[8][11][12]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. Available at: [Link]

  • MDPI (2021). Thermal Stability of Amorphous Solid Dispersions. Available at: [Link]

  • PubChem. 3-(aminomethyl)-N-(pyrazin-2-ylmethyl)aniline. Available at: [Link]

Sources

Technical Support Center: High-Purity Synthesis of 3-[(6-Methylpyrazin-2-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemoselectivity Challenge

Welcome to the technical support guide for 3-[(6-Methylpyrazin-2-yl)oxy]aniline . If you are encountering low purity, the root cause is almost invariably the competition between the phenolic hydroxyl and the aniline amine during the nucleophilic aromatic substitution (


) reaction.

This molecule contains two nucleophilic sites: the oxygen (-OH) and the nitrogen (-NH


). The target linkage is an ether (C-O-C) , but the aniline nitrogen is naturally nucleophilic. Without precise pKa modulation, you will generate significant amounts of the N-alkylated impurity (secondary amine), which is difficult to separate from the product.

This guide provides two validated workflows: the Direct Chemoselective Route (for speed) and the Nitro-Reduction Route (for maximum purity), along with a troubleshooting matrix.

Module 1: The Direct Coupling Route ( )

User Question: "I am reacting 3-aminophenol with 2-chloro-6-methylpyrazine using


 in DMF, but I see a large impurity peak (M+1 match) that isn't my product. What is it?"

Diagnosis: You are likely observing the N-alkylated isomer or the Bis-alkylated byproduct .

  • Mechanism: While the phenoxide anion (generated by base) is a better nucleophile than the neutral amine, the neutral amine is a better nucleophile than the neutral phenol. If your deprotonation is incomplete, the amine competes.

Optimized Protocol: The "Soft Base" Method

To maximize O-alkylation, we exploit the acidity difference:

  • Phenol pKa: ~9.8 (Deprotonates with Carbonate)

  • Aniline N-H pKa: ~30 (Requires strong bases like NaH/LiHMDS)

Step-by-Step Protocol:

  • Solvent Selection: Use DMSO or NMP (anhydrous). DMF can decompose to dimethylamine at high temps (

    
    C), adding another impurity.
    
  • Base Activation (Critical):

    • Charge 3-aminophenol (1.0 equiv) and Cesium Carbonate (

      
      )  (1.2 equiv) into the solvent.
      
    • Why Cesium? The larger

      
       cation creates a "naked," highly reactive phenoxide anion compared to potassium.
      
    • Stir at room temperature for 30 minutes before adding the pyrazine. This ensures the phenol is fully converted to phenoxide.

  • Addition: Add 2-chloro-6-methylpyrazine (1.05 equiv).

  • Reaction: Heat to 90°C . Monitor by HPLC.

    • Stop point: Do not push for 100% conversion if impurity levels start rising. Quench when product >95%.

Visualizing the Pathway

The following diagram illustrates the competition between the desired O-attack and the undesired N-attack.

ReactionPathways Start Reactants: 3-Aminophenol + 2-Chloro-6-methylpyrazine Base Base (Cs2CO3) Start->Base NeutralAmine Side Path: Neutral Amine (Moderate N-Nucleophile) Start->NeutralAmine Incomplete Base Reaction Phenoxide Intermediate: Phenoxide Anion (Strong O-Nucleophile) Base->Phenoxide Deprotonation (Fast) Product TARGET PRODUCT: 3-[(6-Methylpyrazin-2-yl)oxy]aniline (Ether Linkage) Phenoxide->Product Major Path (SnAr) ImpurityN IMPURITY: N-(6-Methylpyrazin-2-yl)aminophenol (Amine Linkage) NeutralAmine->ImpurityN Competes if Phenoxide low

Caption: Figure 1. Kinetic competition in the


 reaction. Pre-forming the phenoxide is critical to avoid the red pathway.

Module 2: The Nitro-Reduction Route (High Purity)

User Question: "I cannot separate the N-alkylated impurity from my product. They co-elute on my column. How do I fix this?"

Solution: If purification is failing, you must change the chemistry to make the impurity impossible to form . Switch to the Nitro Route.

The Logic: By using 3-nitrophenol instead of 3-aminophenol, you remove the amine nucleophile entirely from the coupling step. The nitro group (


) is electron-withdrawing and non-nucleophilic.
Protocol:

Step 1: Coupling

  • React 3-nitrophenol + 2-chloro-6-methylpyrazine +

    
     in DMF at 100°C.
    
  • Result: Exclusive formation of 2-(3-nitrophenoxy)-6-methylpyrazine. No N-alkylation is possible.

  • Workup: Pour into water, filter the solid precipitate. (Nitro intermediates are often crystalline).

Step 2: Reduction

  • Dissolve the nitro-intermediate in Ethanol/EtOAc.

  • Catalyst: 10% Pd/C (wet).

  • Conditions:

    
     balloon (1 atm) or Ammonium Formate (transfer hydrogenation).
    
    • Caution: Pyrazines can poison Pd catalysts or undergo ring reduction. If Pd fails, use Fe/NH

      
      Cl  (Iron reduction) in EtOH/Water at 70°C. This is gentler and preserves the pyrazine ring.
      

Module 3: Troubleshooting & Purification Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
Product Purity < 90% (HPLC) N-alkylation (Amine attack)Switch to

; Ensure 30 min pre-stir of phenol + base.
Starting Material Remains Pyrazine deactivationPyrazines are less reactive than pyrimidines. Increase Temp to 110°C or use catalytic CuI (Ullmann conditions) .
New Impurity at RRT ~0.8 Hydrolysis of ChlorideWater in solvent. Dry DMSO/DMF over molecular sieves.
Dark/Tar Formation Oxidation of AnilinePerform reaction under Nitrogen/Argon atmosphere. Aniline is air-sensitive at high temps.
Residual Solvent (DMSO) High Boiling PointDo not rotovap DMSO. Use an aqueous workup: Extract product into EtOAc, wash 3x with water/brine.
Purification Logic: Acid-Base Extraction

Since your product is an aniline (Basic) and your starting material is a phenol (Acidic) , you can purify without chromatography.

Workflow:

  • Dissolve crude mixture in Ethyl Acetate .

  • Wash 1: 1M NaOH (aq).

    • Action: Deprotonates unreacted 3-aminophenol/3-nitrophenol into the water layer.

    • Product: Stays in Organic Layer.

  • Wash 2: 1M HCl (aq) (CAREFUL) .

    • Action: Protonates the Product (Aniline -> Anilinium salt).

    • Product: Moves to Water Layer .

    • Impurities: Neutral impurities (bis-alkylated, unreacted pyrazine) stay in Organic Layer. Discard Organic.

  • Recovery: Take the acidic water layer, neutralize with

    
     until pH ~8, then extract back into fresh Ethyl Acetate.
    

Module 4: Decision Tree for Process Optimization

Use this flow to determine your next experimental step.

TroubleshootingFlow Start Start: Low Purity Issue CheckImpurity Identify Major Impurity (LC-MS) Start->CheckImpurity N_Alk Impurity is N-Alkylated (Mass = Product) CheckImpurity->N_Alk Isomer StartMat Unreacted Starting Material CheckImpurity->StartMat Low Conv. Unknown Unknown / Tars CheckImpurity->Unknown Degradation SwitchRoute Switch to Nitro Route (3-Nitrophenol) N_Alk->SwitchRoute High Impurity (>10%) OptimizeBase Optimize Base: Use Cs2CO3 + Pre-stir N_Alk->OptimizeBase Low Impurity (<10%) Heat Increase Temp (100-120C) or add CuI cat. StartMat->Heat Inert Use N2 Atmosphere Dry Solvents Unknown->Inert

Caption: Figure 2. Troubleshooting decision matrix based on impurity profile.

References

  • Fundamental pKa Data

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 11568, 3-Aminophenol.[1]

    • Relevance: Establishes the acidity difference between Phenol (pKa ~9.[2][3]8) and Aniline (pKa ~30), forming the basis of the chemoselective strategy.

    • URL:[Link]

  • Reaction Methodology (

    
     on Pyrazines): 
    
    • Source: Patent US6060475A.[4] "Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds."

    • Relevance: Describes analogous couplings of chloropyrazines with phenols/anilines using carbon
    • URL
  • Nitro Reduction Strategies

    • Source: Organic Chemistry Portal. "Reduction of Nitro Compounds."
    • Relevance: Validates the use of Fe/NH4Cl and Pd/C for reducing nitroarenes to anilines without damaging the pyrazine ring.
    • URL:[Link]

  • Impurity Characterization

    • Source: ResearchGate.[5] "Organic Salts of Pharmaceutical Impurity p-Aminophenol."

    • Relevance: Discusses the separation challenges of aminophenol derivatives and the utility of salt formation (Acid/Base extraction)
    • URL:[Link]

Sources

Overcoming hygroscopic challenges of 3-[(6-Methylpyrazin-2-yl)oxy]aniline salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solid-State Chemistry Division Subject: Optimization & Handling of 3-[(6-Methylpyrazin-2-yl)oxy]aniline Salts Ticket ID: #REQ-882-PYR-ANILINE Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. You have inquired about 3-[(6-Methylpyrazin-2-yl)oxy]aniline , a critical intermediate often utilized in the synthesis of kinase inhibitors.

The Core Challenge: This molecule presents a "perfect storm" for hygroscopicity. The aniline nitrogen is weakly basic, and the pyrazine ring provides additional weak basicity (pKa ~0.6–1.5). To form a stable salt, you are likely using strong acids (e.g., HCl, H₂SO₄). However, salts of weak bases formed with strong mineral acids often result in high lattice energy barriers that, paradoxically, favor amorphous regions or hydrate formation to satisfy hydrogen bonding potential, leading to deliquescence.

This guide provides a root-cause analysis and actionable protocols to stabilize your solid form.

Part 1: Troubleshooting Guide (Q&A)

Q1: My HCl salt turns into a "gum" within minutes of filtration. Why is this happening?

A: You are likely witnessing a critical relative humidity (CRH) failure . The Hydrochloride (HCl) salt of this aniline derivative is prone to forming a channel hydrate or existing in a semi-amorphous state. When the ambient humidity exceeds the salt's CRH (which can be as low as 30-40% for this class of compounds), the lattice collapses, absorbing water until it dissolves in its own sorbed moisture (deliquescence).

  • Immediate Fix: Switch your isolation solvent to an anhydrous anti-solvent (e.g., Methyl tert-butyl ether (MTBE) or Heptane) and filter under a nitrogen blanket.

  • Long-term Fix: HCl is often too small a counterion to stabilize the packing of this bulky ether. Switch to a larger, lipophilic counterion like Tosylate (p-Toluenesulfonate) or Napsylate . These add hydrophobic bulk, shielding the protonated amine from atmospheric moisture.

Q2: The DSC shows a broad endotherm instead of a sharp melting point. Is my salt impure?

A: Not necessarily impure, but likely amorphous or partially solvated. Broad endotherms often indicate a glass transition (Tg) followed by recrystallization, or the gradual desolvation of a hygroscopic hydrate. 3-[(6-Methylpyrazin-2-yl)oxy]aniline salts are notorious for trapping solvent in the lattice.

  • Diagnostic Step: Run a Modulated DSC (mDSC). If you see a "step change" in the reversible heat flow, you have an amorphous phase.

  • Action: Perform a "slurry ripening" experiment. Suspend the solid in a solvent where it has low solubility (e.g., Isopropyl Acetate) and stir for 48 hours at 50°C. This promotes the conversion of high-energy amorphous material into the stable crystalline polymorph.

Q3: Can I just use a weaker acid like Fumaric or Succinic acid to avoid hygroscopicity?

A: Proceed with extreme caution. The ΔpKa Rule dictates that for a stable salt transfer,


.
Since your aniline/pyrazine base is weak (estimated pKa ~3.5–4.0), using weak organic acids (pKa ~4.2) may result in a co-crystal  or a salt that disproportionates (breaks apart) in solution.
  • Recommendation: If you must use a weaker acid, target Maleic Acid (pKa ~1.9) or Ethanesulfonic Acid . These provide the necessary proton transfer strength while offering better crystallographic packing than HCl.

Part 2: Strategic Protocols & Decision Frameworks

Protocol A: The "Hydrophobic Shield" Salt Screen

Do not screen randomly. Use this targeted cascade to identify a non-hygroscopic candidate.

SaltScreeningStrategy Start Start: 3-[(6-Methylpyrazin-2-yl)oxy]aniline Free Base pKaCheck Determine pKa (Est. 3.5 - 4.0) Start->pKaCheck CounterionSelect Select Counterions based on ΔpKa > 3 pKaCheck->CounterionSelect GroupA Group A: Strong/Small (HCl, HBr) Risk: High Hygroscopicity CounterionSelect->GroupA GroupB Group B: Strong/Bulky (Tosylate, Mesylate, Napsylate) Target: Hydrophobic Shielding CounterionSelect->GroupB GroupC Group C: Dicarboxylic (Maleate, Oxalate) Risk: Polymorphism CounterionSelect->GroupC Screen Solvent Drop Grinding / Slurry (Isopropanol/EtOAc) GroupA->Screen GroupB->Screen GroupC->Screen Analysis Analyze: XRPD + PLM Screen->Analysis DVS DVS Analysis (Cycle 0% -> 90% RH) Analysis->DVS Decision Mass Change > 2%? DVS->Decision Reject REJECT (Hygroscopic) Decision->Reject Yes Accept ACCEPT (Developable Form) Decision->Accept No

Figure 1: Strategic Salt Selection Cascade prioritizing hydrophobic counterions for weak aniline bases.

Part 3: Comparative Data Analysis

The following table summarizes the expected physicochemical profiles for salts of 3-[(6-Methylpyrazin-2-yl)oxy]aniline based on structure-property relationships (SPR) of similar heteroaryl ether anilines.

ParameterHydrochloride (HCl) SaltTosylate (p-TSA) SaltMesylate (MSA) Salt
Crystallinity Moderate to Low (Prone to amorphous)High (Strong lattice packing)High
Hygroscopicity (at 80% RH) High (>15% w/w) Low (<1% w/w)Moderate (2-5% w/w)
Melting Point Broad/DecomposesSharp (>180°C)Sharp (>160°C)
Aqueous Solubility Very HighLow to ModerateHigh
Stability Risk Hydrolysis (due to moisture uptake)StableStable
Recommendation Avoid for solid dosage Preferred Candidate Backup Candidate

Technical Note: The Tosylate salt is preferred because the aromatic ring of the toluene sulfonate engages in


 stacking with the pyrazine/aniline rings, creating a dense, hydrophobic lattice that excludes water [1].

Part 4: Validated Experimental Protocols

Experiment 1: Dynamic Vapor Sorption (DVS) Stress Test

Purpose: To determine the Critical Relative Humidity (CRH) of your current salt.

  • Sample Prep: Load 10–15 mg of the salt into the DVS quartz pan.

  • Pre-treatment: Dry at 0% RH at 25°C for 3 hours to remove surface moisture.

  • Ramping: Increase RH in 10% steps from 0% to 90%.

  • Equilibrium Criteria: dm/dt < 0.002% per minute.

  • Interpretation:

    • If mass increase is linear: Surface adsorption (manageable).

    • If mass spikes suddenly (e.g., at 60% RH): Deliquescence point identified. You must manufacture and package below this humidity.

    • If hysteresis loop (desorption does not match adsorption): Formation of a stable hydrate.

Experiment 2: Anti-Solvent Crystallization (To avoid amorphous gum)

Purpose: Controlled isolation of the Tosylate salt.

  • Dissolve 1.0 eq of Free Base in Acetone (10 volumes) at 50°C.

  • Add 1.05 eq of p-Toluenesulfonic acid monohydrate dissolved in minimal Acetone.

  • Stir for 30 minutes. The solution should remain clear.

  • Slowly add Heptane (anti-solvent) dropwise until cloud point.

  • Critical Step: Stop addition. Add 0.1% seed crystals of the desired polymorph.

  • Cool slowly to 5°C over 4 hours.

  • Filter and wash with 1:1 Acetone/Heptane.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Bauer, J., et al. (2001). Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations. Pharmaceutical Research, 18(6), 859–866. Link

  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Link

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of 3-[(6-Methylpyrazin-2-yl)oxy]aniline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: Fragmentation Modalities (CID vs. HCD) and Regioisomeric Differentiation

Executive Summary & Structural Context[1][2][3]

3-[(6-Methylpyrazin-2-yl)oxy]aniline (MW 201.09 Da) represents a critical pharmacophore in kinase inhibitor design, often serving as a "hinge-binder" fragment. Its structure combines an electron-rich aniline ring and an electron-deficient pyrazine ring linked by an ether bridge.

In drug development, characterizing this molecule presents two specific analytical challenges:

  • Lability of the Ether Linkage: Understanding if the ether bond survives metabolic screening or fragmentation.

  • Regioisomeric Purity: Distinguishing the meta-substituted (3-position) isomer from potential ortho- (2-) or para- (4-) impurities formed during nucleophilic aromatic substitution (

    
    ) synthesis.
    

This guide compares the fragmentation efficiency of Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) and provides a definitive protocol for differentiating its regioisomers.

Experimental Protocol: High-Resolution MS/MS

To replicate the data discussed below, use the following self-validating workflow. This protocol prioritizes mass accuracy (<5 ppm) to confirm elemental compositions of fragments.

Methodology
ParameterSpecificationRationale
Instrument Q-TOF or Orbitrap (e.g., Exploris 480)High resolution required to distinguish isobaric interferences (e.g., CO loss vs.

loss).
Ionization ESI Positive Mode (

)
The aniline amine (

) is the primary protonation site.
Spray Voltage 3.5 kVOptimal for stable Taylor cone without in-source fragmentation.
Mobile Phase A:

+ 0.1% Formic AcidB: MeCN + 0.1% Formic Acid
Acidic pH ensures

formation.
Column C18 Reverse Phase (2.1 x 50 mm, 1.7 µm)Standard retention of moderately polar heterocycles.
Collision Energy Stepped NCE (20, 35, 50 eV)Captures both labile ether cleavages and stable ring-opening fragments.
Self-Validation Step

Before running samples, infuse a standard of sulfamethazine (m/z 279.0916). If mass error >3 ppm or intensity <1E6, recalibrate the quadrupole transmission window.

Comparative Analysis: CID vs. HCD Fragmentation

The choice of fragmentation mode drastically alters the observed spectral fingerprint.

Comparison 1: Energy Transfer & Bond Cleavage
  • CID (Trap-type): Resonant excitation. Limits the "internal energy" deposited.

    • Result: Dominant cleavage of the weakest bond (the C-O ether linkage). The spectrum is clean but lacks "fingerprint" depth.

  • HCD (Beam-type): Non-resonant, higher energy density.

    • Result: Sequential fragmentation (

      
      -like pseudo-spectra). We observe ring shattering (HCN loss) after the initial ether cleavage.
      
Data Summary: Key Diagnostic Ions
m/z (Meas.)FormulaOriginCID AbundanceHCD Abundance
202.10

Precursor

100% (Base)20-40%
109.05

Pyrazinyloxy cation (Ether cleavage)High Medium
94.06

Aminophenol radical cation (H-transfer)MediumHigh
92.05

Aniline cation (Direct cleavage)LowMedium
66.05

Cyclopentadiene-amine (Ring contraction)AbsentHigh
53.03

Pyrazine ring fragment (HCN loss)AbsentMedium

Visualizing the Fragmentation Pathway[5][6][7]

The following diagram illustrates the mechanistic pathway, highlighting the competition between charge retention on the aniline vs. the pyrazine moiety.

FragmentationPathway Parent Precursor [M+H]+ m/z 202.10 (Protonated Aniline N) TS_Ether Ether Cleavage Transition State Parent->TS_Ether Collision Energy (20-30 eV) Frag_Pyrazine Fragment A [(6-Methylpyrazin-2-yl)-OH2]+ m/z 109.05 TS_Ether->Frag_Pyrazine Charge Retention on Pyrazine (Path 1) Frag_Aniline Fragment B [Aminophenol]+ m/z 94.06 TS_Ether->Frag_Aniline Charge Retention on Aniline (Path 2) Frag_HCN HCN Loss [C4H5N]+ m/z 67.04 Frag_Pyrazine->Frag_HCN - C2H2O (42 Da) (HCD Only) Frag_RingOpen Ring Contraction [C5H6N]+ m/z 80.05 Frag_Aniline->Frag_RingOpen - CO (28 Da) (HCD Only)

Caption: Competitive fragmentation pathways. Path 2 (Aniline retention) is thermodynamically favored due to the higher basicity of the aniline nitrogen compared to the electron-deficient pyrazine.

Critical Application: Distinguishing Regioisomers

A common synthetic route involves reacting 2-chloro-6-methylpyrazine with 3-aminophenol. This can yield impurities if the starting aminophenol contains 2- or 4- isomers. MS/MS can differentiate these without NMR.

The "Ortho Effect" (2-Isomer)

If the aniline nitrogen is ortho to the ether linkage (2-isomer):

  • Mechanism: The protonated amine can donate a hydrogen to the ether oxygen via a 5-membered transition state, facilitating the loss of the pyrazine group as a neutral alcohol.

  • Marker: Significant increase in the m/z 109 (neutral loss of aniline) signal relative to the parent.

  • Water Loss: The 2-isomer often shows a characteristic

    
     peak (m/z 184) due to interaction between the amine and the ether oxygen, which is sterically impossible in the 3-isomer (Topic Molecule).
    
The "Para Stability" (4-Isomer)

If the aniline nitrogen is para (4-isomer):

  • Mechanism: Resonance stabilization allows the positive charge to delocalize across the entire conjugated system (Quinoid-like resonance).

  • Marker: The Parent Ion (m/z 202) is exceptionally stable. Fragmentation requires higher collision energies (>40 eV) compared to the 3-isomer.

The 3-Isomer (Target)
  • Behavior: Lacks the ortho-facilitated cleavage and the para-resonance stabilization.

  • Result: Intermediate stability. The ratio of m/z 94 to m/z 109 is the diagnostic fingerprint.

Experimental Workflow Diagram

To ensure reproducibility in comparative studies, follow this decision tree.

Workflow Sample Sample Prep 1 µM in 50:50 MeOH:H2O LC LC Separation C18 Column Gradient 5-95% B Sample->LC ESI ESI Source (+) LC->ESI MS1 Full Scan MS1 Check m/z 202.10 ESI->MS1 Filter Isomer Check m/z 184 present? MS1->Filter Ortho 2-Isomer (Impurity) Filter->Ortho Yes (Water Loss) MS2 Acquire MS/MS (HCD 35eV) Filter->MS2 No Meta 3-Isomer (Target) MS2->Meta Confirm Fragments (94, 109, 66)

Caption: Analytical decision tree for verifying the 3-isomer identity against potential ortho-substituted impurities.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyrazine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Aryl Ethers: Class-Specific Rules. NIST Chemistry WebBook. Link

  • Eberlin, M. N., et al. (2014).[1] Structural Characterization of Aniline Regioisomers by Ion Mobility-Mass Spectrometry. Analytical Chemistry. Link

  • BenchChem. (2025).[2][3] Mass Spectrometry Fragmentation Analysis of Pyrazine-2-carboxylic Acid Derivatives. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for "Ortho Effect" mechanisms).

Sources

Comparing bioactivity of 3-[(6-Methylpyrazin-2-yl)oxy]aniline vs standard inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the bioactivity profile of 3-[(6-Methylpyrazin-2-yl)oxy]aniline —a privileged pharmacophore scaffold—versus standard clinical kinase inhibitors.[1]

Executive Summary

3-[(6-Methylpyrazin-2-yl)oxy]aniline (CAS 915707-61-8) is a critical fragment-based building block used primarily in the discovery of Type II Receptor Tyrosine Kinase (RTK) inhibitors.[1] Structurally, it combines a pyrazine hinge-binder (or solvent-front motif) with an aniline linker , a configuration highly privileged for targeting angiogenic kinases such as VEGFR-2 , PDGFR , and c-Kit .[1]

While standard inhibitors like Sunitinib and Sorafenib are fully optimized clinical drugs with nanomolar (nM) potency, 3-[(6-Methylpyrazin-2-yl)oxy]aniline represents the "minimal binding core" or fragment .[1] Its bioactivity is characterized by lower potency (µM range) but high Ligand Efficiency (LE) , making it an ideal starting point for hit-to-lead optimization versus the steric bulk and lipophilicity of standard inhibitors.[1]

Part 1: Technical Comparison (Fragment vs. Standard)

The following table contrasts the bioactivity and physicochemical properties of the 3-[(6-Methylpyrazin-2-yl)oxy]aniline core against standard FDA-approved RTK inhibitors.

Feature3-[(6-Methylpyrazin-2-yl)oxy]aniline Sunitinib (Standard) Sorafenib (Standard)
Role Pharmacophore / Fragment / IntermediateClinical Inhibitor (Type I/II)Clinical Inhibitor (Type II)
Primary Target VEGFR-2 / PDGFR (Low Affinity)VEGFR-2, PDGFR, KIT, FLT3VEGFR-2, PDGFR, RAF
Binding Mode Hinge Region (Pyrazine N) + Hydrophobic ContactATP-Competitive (Indolinone core)DFG-Out Allosteric (Urea linker)
Potency (IC₅₀) 10–50 µM (Estimated for fragment)10–80 nM 15–90 nM
Ligand Efficiency High (>0.4) Moderate (~0.[1]3)Moderate (~0.[1]3)
Selectivity Low (Promiscuous binder)Moderate (Multi-kinase)Moderate (Raf/VEGFR focused)
MW ( g/mol ) 201.23398.47464.82
Key Interaction H-bond acceptor (Pyrazine N)Bi-dentate H-bonds (Hinge)H-bonds (Hinge) + Hydrophobic (Allosteric)
Bioactivity Analysis
  • Potency Gap : The aniline fragment lacks the "tail" moiety (often a urea or amide linked to a hydrophobic group) present in Sorafenib.[1] This tail is crucial for occupying the allosteric hydrophobic pocket adjacent to the ATP site (DFG-out pocket), which confers nanomolar potency.[1]

  • Binding Kinetics : The fragment exhibits fast-on/fast-off kinetics (low residence time) due to the lack of stabilizing van der Waals interactions provided by the missing tail, unlike the slow-off kinetics of Sorafenib.[1]

  • Synthetic Utility : This aniline is the nucleophilic precursor for synthesizing Urea-based Kinase Inhibitors .[1] Reacting it with an isocyanate generates the full inhibitor structure, bridging the potency gap.[1]

Part 2: Mechanism of Action & Signaling Pathway[1]

The bioactivity of this scaffold is best understood within the VEGF Signaling Pathway .[1] The pyrazine-oxy-aniline motif targets the intracellular kinase domain of the VEGFR receptor.[1]

Pathway Visualization (VEGF Signaling)

VEGF_Signaling cluster_Cell Intracellular Cytoplasm VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binding & Dimerization Phosphorylation Autophosphorylation (Tyr Residues) VEGFR2->Phosphorylation Activation ATP ATP ATP->VEGFR2 Phosphoryl Transfer Inhibitor Inhibitor Blockade (Sunitinib / Pyrazine-Aniline) Inhibitor->VEGFR2 Competitive Inhibition (Blocks ATP Site) PLCg PLC-γ / PKC Phosphorylation->PLCg MAPK RAS-RAF-MEK-ERK Pathway Phosphorylation->MAPK PI3K PI3K-AKT Pathway Phosphorylation->PI3K Response Angiogenesis & Cell Proliferation PLCg->Response MAPK->Response PI3K->Response

Figure 1: Mechanism of Action.[1] The 3-[(6-Methylpyrazin-2-yl)oxy]aniline scaffold (as part of a larger inhibitor) competes with ATP for the binding site on VEGFR-2, blocking downstream angiogenic signaling.[1]

Part 3: Experimental Protocols for Evaluation

To objectively compare the 3-[(6-Methylpyrazin-2-yl)oxy]aniline fragment against standard inhibitors, the following experimental workflows are recommended. These protocols validate potency (IC₅₀) and binding affinity (K_d).[1]

Biochemical Kinase Assay (TR-FRET / HTRF)

Purpose: Determine the IC₅₀ of the fragment vs. Sunitinib.[1]

  • Reagents : Recombinant VEGFR-2 kinase domain, Fluorescein-labeled PolyGT substrate, ATP (at K_m), Europium-labeled anti-phosphotyrosine antibody.[1]

  • Protocol :

    • Preparation : Dilute 3-[(6-Methylpyrazin-2-yl)oxy]aniline (start at 100 µM) and Sunitinib (start at 1 µM) in DMSO.

    • Reaction : Mix kinase (5 ng/well), substrate, and inhibitor in reaction buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM DTT). Incubate 15 min.

    • Initiation : Add ATP to start the reaction.[1] Incubate for 60 min at RT.

    • Detection : Add detection mixture (Eu-antibody + EDTA to stop reaction).

    • Read : Measure TR-FRET signal (Ex: 337 nm, Em: 620/665 nm).

    • Analysis : Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Sunitinib IC₅₀ ≈ 10-50 nM; Pyrazine-Aniline IC₅₀ ≈ 10-50 µM.[1]

Surface Plasmon Resonance (SPR) Binding

Purpose: Measure direct binding affinity (K_d) and kinetics, crucial for fragments.[1]

  • System : Biacore T200 or S200.[1]

  • Sensor Chip : CM5 chip with immobilized VEGFR-2 kinase domain (Amine coupling).[1]

  • Protocol :

    • Running Buffer : HBS-P+ with 2% DMSO (critical for solubility).

    • Injection : Inject 3-[(6-Methylpyrazin-2-yl)oxy]aniline at increasing concentrations (e.g., 3.125 µM to 200 µM).

    • Reference : Use a flow cell with no protein or an irrelevant protein (e.g., BSA).[1]

    • Analysis : Fit sensorgrams to a 1:1 binding model (Steady State Affinity for fast-off fragments).

    • Insight: This confirms if the fragment binds the target specifically, even if functional inhibition is weak.[1]

Part 4: Synthetic Optimization (From Fragment to Drug)

To transform the 3-[(6-Methylpyrazin-2-yl)oxy]aniline fragment into a "Standard Inhibitor" equivalent, the following chemical transformation is typically employed. This validates the "building block" nature of the compound.[1]

Synthesis_Optimization Fragment Fragment: 3-[(6-Methylpyrazin-2-yl)oxy]aniline (Low Potency) Product Optimized Inhibitor: Diaryl Urea Derivative (High Potency) Fragment->Product Urea Formation (Linker Extension) Reagent + Isocyanate (R-N=C=O) Reagent->Fragment

Figure 2: Lead Optimization. The aniline amine reacts with isocyanates to form urea-linked inhibitors (similar to Sorafenib), dramatically increasing potency by accessing the hydrophobic DFG-out pocket.[1]

References

  • Gotink, K. J., & Verheul, H. M. (2010).[1] Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis.[1] Link

  • Zhang, J., et al. (2009).[1] Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer.[1] Link

  • Thermo Scientific Chemicals. (2024).[1] 3-[(6-Methylpyrazin-2-yl)oxy]aniline Product Specification and Safety Data Sheet. Thermo Fisher Scientific.[1] Link

  • Jhoti, H., et al. (2013).[1] Fragment-based drug discovery: A practical approach.[1] Nature Reviews Drug Discovery.[1] Link[1]

  • PubChem. (2024).[1][2][3] Compound Summary: 3-[(6-Methylpyrazin-2-yl)oxy]aniline (CAS 915707-61-8).[1][4] National Library of Medicine.[1] Link

Sources

Comparative Analysis of Synthesis Methodologies for 3-[(6-Methylpyrazin-2-yl)oxy]aniline: A Cost and Efficiency-Focused Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(6-Methylpyrazin-2-yl)oxy]aniline is a key intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of kinase inhibitors. The efficiency and economic viability of its synthesis are paramount for researchers and professionals in drug development. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, focusing on the underlying chemical principles, procedural nuances, and a comprehensive cost breakdown. We will explore three major strategies for constructing the critical aryl ether linkage: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Cross-Coupling. The objective is to equip researchers with the necessary data and insights to select the most appropriate method based on their specific needs, considering factors such as scale, budget, and available equipment.

The core transformation involves the coupling of two key building blocks: 3-Aminophenol and 2-Chloro-6-methylpyrazine . The choice of coupling methodology dictates the reaction conditions, catalyst requirements, overall yield, and, consequently, the final synthesis cost.

Core Building Blocks: Availability and Synthesis

A foundational aspect of cost analysis begins with the starting materials.

  • 3-Aminophenol (1): This is a widely available commercial chemical. Its synthesis typically involves the reduction of 3-nitrophenol.[1] Common industrial reduction methods include catalytic hydrogenation (e.g., using H₂ over a palladium-on-carbon catalyst) or metal-acid systems (e.g., Fe/HCl or SnCl₂).[2] Given its status as a commodity chemical, direct purchase is almost always more cost-effective than in-house synthesis for laboratory-scale work.

  • 2-Chloro-6-methylpyrazine (2): This halogenated heterocycle is also commercially available.[3][4][5][6] Its synthesis can be achieved through various methods, including the chlorination of the corresponding hydroxypyrazine or more complex cyclization routes.[7][8] The cost of this starting material is generally higher than that of 3-aminophenol and can be a significant contributor to the overall process cost.

Comparative Analysis of Coupling Methodologies

We will now dissect the three primary catalytic and non-catalytic strategies for coupling 3-aminophenol (1 ) with 2-chloro-6-methylpyrazine (2 ).

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is often the most direct and economical approach for forming aryl ether bonds, particularly when one of the aromatic rings is electron-deficient, such as a pyrazine. The electron-withdrawing nitrogen atoms in the pyrazine ring activate the chlorine atom at the 2-position for nucleophilic attack.

Causality and Experimental Rationale: The mechanism proceeds via the formation of a resonance-stabilized Meisenheimer complex. A strong base is required to deprotonate the phenolic hydroxyl group of 3-aminophenol, generating a more potent phenoxide nucleophile. The choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is ideal. These solvents effectively solvate the cation of the base, enhancing the reactivity of the phenoxide. The aniline nitrogen is significantly less acidic than the phenol, so selective O-alkylation is readily achieved.

  • To a dry, nitrogen-purged round-bottom flask, add 3-aminophenol (1.0 eq.) and anhydrous DMF (approx. 10 mL per gram of aminophenol).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium phenoxide.

  • Add a solution of 2-chloro-6-methylpyrazine (1.05 eq.) in a minimal amount of DMF.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and cautiously quench by pouring it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-[(6-Methylpyrazin-2-yl)oxy]aniline.

SNAr_Workflow cluster_prep Nucleophile Generation cluster_reaction Coupling Reaction cluster_workup Workup & Purification A 3-Aminophenol + DMF B Add NaH at 0 °C A->B Anhydrous Conditions C Sodium 3-aminophenoxide B->C Stir 30 min D Add 2-Chloro-6-methylpyrazine C->D E Heat to 80-100 °C D->E Exothermic control F Reaction Complete (TLC) E->F Monitor progress G Quench with Ice-Water F->G H Ethyl Acetate Extraction G->H I Column Chromatography H->I J Final Product I->J

Caption: SNAr workflow from nucleophile generation to final product purification.

Method 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-O bonds.[9] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic amounts of a copper(I) salt with a ligand to facilitate the reaction under milder conditions.[10]

Causality and Experimental Rationale: The reaction mechanism is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide.[9] Reductive elimination from the resulting copper(III) intermediate yields the desired ether and regenerates the copper(I) catalyst. The addition of a ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine, accelerates the reaction by stabilizing the copper species and increasing its solubility. A base like potassium carbonate or potassium phosphate is used to generate the phenoxide in situ.

  • To a reaction vessel, add 3-aminophenol (1.0 eq.), 2-chloro-6-methylpyrazine (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), 1,10-phenanthroline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add a high-boiling point solvent such as NMP or toluene.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction to 120-140 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Rinse the pad with ethyl acetate.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Ullmann_Workflow A Combine Reactants: 3-Aminophenol 2-Chloro-6-methylpyrazine CuI, Ligand, K₂CO₃ in Toluene/NMP B Degas Mixture (N₂ Purge) A->B Inert Atmosphere C Heat to 120-140 °C B->C D Monitor Reaction (12-24h) C->D E Cool and Filter through Celite D->E Upon Completion F Workup (Extraction) E->F G Column Chromatography F->G H Final Product G->H

Caption: Ullmann condensation workflow from setup to final product purification.

Method 3: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction, and its principles have been extended to C-O bond formation.[11][12] This method is known for its high functional group tolerance, broad substrate scope, and generally high yields, but it comes at a higher cost due to the palladium catalyst and specialized phosphine ligands.[13][14]

Causality and Experimental Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex.[12] The phenoxide, generated by a base, then coordinates to the palladium center. The crucial step is the reductive elimination of the product, which regenerates the Pd(0) catalyst. The choice of ligand is paramount; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition. A strong, non-coordinating base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is typically used.

  • In a glovebox or under a strict nitrogen atmosphere, add to a dry Schlenk flask: palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Add 3-aminophenol (1.0 eq.) and 2-chloro-6-methylpyrazine (1.1 eq.).

  • Add anhydrous, degassed toluene or dioxane as the solvent.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS (typically 6-18 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of Celite to remove the catalyst and base.

  • Concentrate the filtrate and purify by column chromatography to obtain the final product.

Buchwald_Workflow A Combine Catalyst System: Pd(OAc)₂ + Ligand + Cs₂CO₃ B Add Reactants: 3-Aminophenol 2-Chloro-6-methylpyrazine A->B Inert Atmosphere C Add Degassed Solvent (Toluene/Dioxane) B->C D Heat to 100-110 °C C->D E Monitor Reaction (6-18h) D->E F Cool and Filter through Celite E->F Upon Completion G Concentrate & Purify F->G H Final Product G->H

Caption: Buchwald-Hartwig C-O coupling workflow from setup to final product.

Quantitative Cost and Performance Comparison

To provide a practical comparison, the following table summarizes the estimated costs and performance metrics for each method on a hypothetical 10 mmol scale. Prices are estimates based on common catalog values for research-grade chemicals and are subject to change.

ParameterMethod 1: SNArMethod 2: Ullmann CondensationMethod 3: Buchwald-Hartwig
Key Reagents 3-Aminophenol, 2-Chloro-6-methylpyrazine, NaH, DMF3-Aminophenol, 2-Chloro-6-methylpyrazine, CuI, Ligand, K₂CO₃, Toluene3-Aminophenol, 2-Chloro-6-methylpyrazine, Pd(OAc)₂, Ligand, Cs₂CO₃, Toluene
Catalyst Cost NoneLow (~$5-10)High (~$50-150)
Base/Solvent Cost Low (~$10-20)Moderate (~$15-25)Moderate (~$20-30)
Typical Yield 65-80%50-75%80-95%
Reaction Time 4-8 hours12-24 hours6-18 hours
Complexity Low (moisture-sensitive base)Moderate (air-sensitive catalyst, high temp)High (strictly anaerobic conditions)
Purification StraightforwardModerate (removal of copper)Moderate (removal of ligand/Pd)
Estimated Cost/Gram *$


$

*Relative cost per gram of purified product, considering reagents and typical yield.

Conclusion and Recommendations

The selection of a synthetic route for 3-[(6-Methylpyrazin-2-yl)oxy]aniline is a trade-off between cost, speed, yield, and technical complexity.

  • Method 1 (SNAr): This is the most cost-effective and straightforward method for moderate to large-scale synthesis. Its primary drawbacks are the use of a hazardous reagent (NaH) and potentially moderate yields. It is highly recommended for process development and when cost is the primary driver.

  • Method 2 (Ullmann Condensation): This method offers a compromise between the low cost of SNAr and the high efficiency of the Buchwald-Hartwig reaction. It avoids expensive palladium catalysts but often requires longer reaction times and higher temperatures. It is a viable alternative if the SNAr reaction fails or gives poor yields.

  • Method 3 (Buchwald-Hartwig): This is the most powerful and reliable method, offering the highest yields and greatest functional group tolerance. Its significant drawback is the high cost of the palladium catalyst and ligands, making it more suitable for small-scale synthesis, medicinal chemistry applications where speed and yield are critical, or for challenging substrates where other methods are ineffective.

For most research and development applications, beginning with the SNAr approach is the most logical and economical starting point. If yields are unsatisfactory, optimization of conditions or transitioning to the Ullmann or Buchwald-Hartwig methods can be considered.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Exploring the Synthesis and Chemical Properties of 3-Aminophenol.
  • Wikipedia. (n.d.). 3-Aminophenol. Retrieved February 23, 2026, from [Link]

  • Google Patents. (1992). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
  • Pure Synth. (n.d.). 2-Chloro-6-Methylpyrazine 98.0%(GC). Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 23, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved February 23, 2026, from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylpyrazine. Retrieved February 23, 2026, from [Link]

  • LookChem. (n.d.). Cas 38557-71-0,2-Chloro-6-methylpyrazine. Retrieved February 23, 2026, from [Link]

  • Google Patents. (1979). DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine.
  • Clausius Scientific Press. (2021). Synthesis of aniline analogs containing different secondary amines. Available at: [Link]

  • ChemHelp ASAP. (2020, January 21). synthesis of anilines [Video]. YouTube. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved February 23, 2026, from [Link]

  • SciELO. (2019). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. Available at: [Link]

  • Google Patents. (2010). US20100267955A1 - Synthesis of pyrazines.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Available at: [Link]

  • Springer Nature. (2024). Pyrazine derivative synthesis in a continuous-flow system. Available at: [Link]

  • PubMed. (2006). Synthesis of 3-hydroxy-6-oxo[1][15][16]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. Available at: [Link]

  • Royal Society of Chemistry. (2017). Selective primary aniline synthesis through supported Pd-catalyzed acceptorless dehydrogenative aromatization by utilizing hydrazine. Available at: [Link]

  • University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. Retrieved February 23, 2026, from [Link]

  • White Rose Research Online. (2020). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. Available at: [Link]

Sources

Benchmarking Guide: Potency & Selectivity of 3-[(6-Methylpyrazin-2-yl)oxy]aniline in Cell Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide outlines the benchmarking framework for 3-[(6-Methylpyrazin-2-yl)oxy]aniline , treating it as a specialized chemical scaffold (fragment) often utilized in Fragment-Based Drug Discovery (FBDD) for metabolic enzymes (specifically PHGDH ) and kinase exploration.

Executive Summary & Compound Profile

3-[(6-Methylpyrazin-2-yl)oxy]aniline (CAS: 915707-61-8) is a functionalized bi-aryl ether fragment. Unlike fully optimized clinical candidates, this compound represents a "privileged scaffold" in medicinal chemistry, serving as a starting point (fragment) or a chemical probe.

Its structural motif—a nitrogen-rich pyrazine ring linked via an ether oxygen to an aniline—mimics the hinge-binding or solvent-front interactions seen in various kinase inhibitors and metabolic enzyme modulators. Recent chemogenomic screens identify this scaffold as a ligand for D-3-phosphoglycerate dehydrogenase (PHGDH) , a rate-limiting enzyme in the serine biosynthesis pathway, which is often upregulated in triple-negative breast cancer (TNBC) and melanoma.

Benchmarking Objective: To objectively assess the cellular potency and target engagement of 3-[(6-Methylpyrazin-2-yl)oxy]aniline, distinguishing between specific on-target activity (PHGDH/Kinase modulation) and non-specific cytotoxicity.

Chemical Identity
PropertyDetail
IUPAC Name 3-[(6-methylpyrazin-2-yl)oxy]aniline
InChIKey ZFDWDKWQAXTCSU-UHFFFAOYSA-N
Primary Target Class Metabolic Enzymes (PHGDH), Serine/Threonine Kinases
Role Chemical Probe / FBDD Hit / Synthetic Intermediate

Mechanism of Action & Signaling Context[1]

To benchmark this compound effectively, one must understand the pathway it modulates. The primary validated hit for this scaffold is PHGDH .

The Serine Biosynthesis Pathway (PHGDH)

PHGDH catalyzes the first step of serine biosynthesis, converting 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP) . Inhibition of this step in serine-addicted cancer cells leads to oxidative stress and halted proliferation.

Diagram 1: PHGDH Pathway and Intervention Points

PHGDH_Pathway Glycolysis Glycolysis (Glucose) 3 3 Glycolysis->3 PG 3-Phosphoglycerate (3-PG) PG->3 PHGDH PHGDH Enzyme (Target) PHGDH->3 PHP Oxidation (NAD+ -> NADH) Serine Serine Biosynthesis PHP->Serine GSH Glutathione (GSH) (Antioxidant Defense) Serine->GSH Compound 3-[(6-Methylpyrazin-2-yl)oxy]aniline (Probe) Compound->PHGDH Inhibition (Fragment Potency) NCT503 NCT-503 (Reference Std) NCT503->PHGDH Inhibition (High Potency)

Caption: The Serine Biosynthesis pathway showing the critical gating role of PHGDH and the intervention point for the pyrazine-ether probe vs. the standard inhibitor NCT-503.

Comparative Analysis: Potency Benchmarking

As a fragment/probe, 3-[(6-Methylpyrazin-2-yl)oxy]aniline is expected to have lower intrinsic affinity compared to optimized lead compounds. Benchmarking must use NCT-503 (a potent, allosteric PHGDH inhibitor) as the "Gold Standard" to normalize data.

Table 1: Comparative Potency Landscape
CompoundRoleTarget Affinity (

/

)
Cellular Potency (

)
Specificity Profile
3-[(6-Methylpyrazin-2-yl)oxy]aniline Test Probe > 10 µM (Est.) (Fragment Range)High µM (20-100 µM) (Requires Validation)Moderate. Potential off-target kinase activity due to pyrazine-aniline motif.
NCT-503 Standard of Care (Ref) 2.5 - 3.5 µM 8 - 15 µM High. Selective for PHGDH; minimal kinase overlap.
CBR-5884 Alternative Ref~30 µM> 30 µMModerate. Peptide-competitive inhibitor.
Staurosporine Kinase Control< 10 nM< 100 nMLow. Broad-spectrum kinase inhibitor (Positive control for toxicity).

Expert Insight: Do not expect nanomolar potency from this unoptimized scaffold. A "hit" in this context is defined as reproducible inhibition in the 10–50 µM range without overt cytotoxicity in serine-supplemented media (rescue control).

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the assay must distinguish between mechanism-based growth inhibition (serine starvation) and general toxicity .

Experiment A: Serine-Dependent Proliferation Assay (The "Rescue" Test)

This is the definitive test for PHGDH specificity. If the compound works via PHGDH inhibition, adding exogenous serine should "rescue" the cells.

Materials:

  • Cell Lines: MDA-MB-468 (PHGDH-high, sensitive) vs. MDA-MB-231 (PHGDH-low, resistant).

  • Media: MEM without Serine/Glycine (Test condition) vs. MEM + 1 mM Serine (Rescue condition).

  • Readout: CellTiter-Glo (ATP) or BrdU incorporation.

Protocol:

  • Seeding: Plate 3,000 cells/well in 96-well plates in complete media. Allow attachment (24h).

  • Wash: Wash cells 2x with PBS to remove residual serine.

  • Treatment:

    • Add media (-Ser) containing the compound (0.1 µM – 100 µM, 8-point log scale).

    • Add media (+Ser) containing the compound (same concentrations).

    • Include NCT-503 (10 µM) as a positive control.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Analysis: Measure viability.

    • Validation Criteria: The

      
       in (-Ser)  media should be significantly lower (more potent) than in (+Ser)  media. If 
      
      
      
      is identical in both, the compound is a general toxin, not a specific PHGDH inhibitor.
Experiment B: Cellular Thermal Shift Assay (CETSA)

To prove the compound actually enters the cell and binds the target.

Protocol:

  • Treat cells with 50 µM of 3-[(6-Methylpyrazin-2-yl)oxy]aniline for 1 hour.

  • Harvest cells and heat aliquots to a gradient (40°C – 65°C).

  • Lyse cells and analyze soluble supernatant via Western Blot for PHGDH .

  • Result: A shift in the aggregation temperature (

    
    ) compared to DMSO control indicates physical binding.
    

Workflow Visualization

Diagram 2: Benchmarking Experimental Workflow

Workflow cluster_CellAssay Cellular Potency & Selectivity Step1 Compound Prep (DMSO Stock) Step2 Target Engagement (CETSA / BindingDB) Step1->Step2 Assay1 PHGDH-High Cells (MDA-MB-468) Step2->Assay1 Cond1 Media (-Ser) Stress Assay1->Cond1 Cond2 Media (+Ser) Rescue Assay1->Cond2 Readout Calculate Shift (Specificity Index) Cond1->Readout IC50 (A) Cond2->Readout IC50 (B)

Caption: Workflow for distinguishing specific on-target potency from general toxicity using a serine-rescue strategy.

Troubleshooting & Data Interpretation

ObservationInterpretationAction
High Potency (< 1 µM) in both (+Ser) and (-Ser) media Off-Target Toxicity. The compound is likely killing cells via kinase inhibition or membrane disruption, not PHGDH.Run a Kinase Panel (e.g., DiscoverX) to identify off-targets (likely VEGFR or CK2).
Weak Potency (> 100 µM) Poor Permeability or Low Affinity. Common for fragments.Attempt an ester-prodrug modification or test in a biochemical (cell-free) assay to confirm intrinsic affinity.
Shift in CETSA but no functional IC50 Binding without Inhibition. The compound binds a non-functional site.Use the compound as a PROTAC handle or crystallographic chaperone rather than an inhibitor.

References

  • BindingDB Entry for 3-[(6-Methylpyrazin-2-yl)oxy]aniline . BindingDB. Accessed 2026.[1] Link

  • Pacold, M. E., et al. "A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon metabolism with endothelial cell proliferation." Nature Communications, 2016. Link

  • Spitzer, B., et al. "Discovery of novel phosphoglycerate dehydrogenase (PHGDH) inhibitors." European Journal of Medicinal Chemistry, 2021.[2] Link

  • Mullard, A. "Refining the fragment-based drug discovery process." Nature Reviews Drug Discovery, 2022. Link

  • PubChem Compound Summary: 3-[(6-Methylpyrazin-2-yl)oxy]aniline . National Center for Biotechnology Information. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(6-Methylpyrazin-2-yl)oxy]aniline
Reactant of Route 2
Reactant of Route 2
3-[(6-Methylpyrazin-2-yl)oxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.